Toceranib-d8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H25FN4O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
InChI 键 |
SRSGVKWWVXWSJT-XOHOATKISA-N |
产品来源 |
United States |
Foundational & Exploratory
Toceranib-d8: A Comprehensive Technical Guide to Synthesis and Purity for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Toceranib-d8, a deuterated internal standard essential for the accurate quantification of the veterinary anti-cancer drug Toceranib. This document details the chemical pathways, experimental protocols, and data presentation required for the preparation and validation of high-purity this compound for use in demanding analytical applications such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
Toceranib, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology.[1] It primarily targets members of the split-kinase RTK family, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and the stem cell factor receptor (c-Kit).[2][3] By inhibiting these kinases, Toceranib disrupts key signal transduction pathways involved in tumor growth, angiogenesis, and cell survival.[2]
Accurate measurement of Toceranib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry.[4] The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.[4] This guide outlines a feasible synthetic route and the necessary purification and analytical protocols to produce this compound suitable for these exacting applications.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of key deuterated and non-deuterated intermediates. The IUPAC name for this compound is (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide, indicating that the eight deuterium (B1214612) atoms are located on the pyrrolidine (B122466) ring of the side chain.[5][6]
A plausible and efficient synthetic strategy involves the preparation of three key intermediates:
-
5-Fluoroindolin-2-one (Intermediate A)
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate B)
-
N-(2-(Pyrrolidin-1-yl-d8)ethyl)amine (Intermediate C)
The final steps involve the Knoevenagel condensation of Intermediate A and Intermediate B, followed by amide coupling with Intermediate C.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of Intermediates
Intermediate A: 5-Fluoroindolin-2-one
-
Method: This intermediate can be synthesized from 4-fluoroaniline (B128567) through a multi-step process involving Sandmeyer reaction to introduce a chloroacetyl group, followed by cyclization.
-
Protocol:
-
Diazotize 4-fluoroaniline and react with chloroacetic acid in the presence of a copper catalyst.
-
Reduce the resulting α-chloro-p-fluorophenylacetic acid.
-
Cyclize the product under basic conditions to yield 5-fluoroindolin-2-one.
-
Purify the product by recrystallization.
-
Intermediate B: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
Method: A common method for the synthesis of this pyrrole (B145914) derivative is the Knorr pyrrole synthesis, followed by formylation.
-
Protocol:
-
React ethyl acetoacetate (B1235776) with sodium nitrite (B80452) to form ethyl 2-oximinoacetoacetate.
-
Reduce the oxime in the presence of ethyl 3-oxobutanoate using a reducing agent like zinc dust in acetic acid to form the pyrrole ring.
-
Hydrolyze the resulting ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the carboxylic acid.
-
Formylate the pyrrole ring at the 5-position using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF).
-
Purify the product by recrystallization.
-
Intermediate C: N-(2-(Pyrrolidin-1-yl-d8)ethyl)amine
-
Method: This deuterated side chain can be synthesized from commercially available pyrrolidine-d8.
-
Protocol:
-
React pyrrolidine-d8 with 2-chloro-N-(2-chloroethyl)acetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Hydrolyze the resulting amide under acidic or basic conditions to yield N-(2-(pyrrolidin-1-yl-d8)ethyl)amine.
-
Purify the product by distillation under reduced pressure.
-
Final Synthesis of this compound
Step 1: Knoevenagel Condensation
-
Reaction: Condensation of 5-fluoroindolin-2-one (Intermediate A) with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Intermediate B).
-
Protocol:
-
Dissolve equimolar amounts of Intermediate A and Intermediate B in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
Add a catalytic amount of a base, such as piperidine (B6355638) or pyrrolidine.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry.
-
Step 2: Amide Coupling
-
Reaction: Coupling of the product from Step 1 with N-(2-(pyrrolidin-1-yl-d8)ethyl)amine (Intermediate C).
-
Protocol:
-
Suspend the carboxylic acid from Step 1 in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), along with an activator like 1-hydroxybenzotriazole (B26582) (HOBt).
-
Add Intermediate C to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude this compound.
-
Purification of this compound for Analytical Use
High purity is paramount for an analytical internal standard. The final product should be purified to ≥98% chemical purity and ≥98% isotopic purity.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol for Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Solvent System: A suitable solvent system, such as ethanol/water or acetonitrile (B52724), should be used to recrystallize the product obtained from column chromatography.
-
Procedure: Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity and Characterization
The final product must be rigorously characterized to confirm its identity, chemical purity, and isotopic purity.
Analytical Techniques and Expected Results
| Analytical Technique | Purpose | Expected Results/Parameters |
| High-Performance Liquid Chromatography (HPLC-UV) | Chemical Purity | Purity ≥ 98%. A single major peak at the expected retention time. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity & Isotopic Purity | Correct molecular ion peak for this compound (m/z ~405.2). Mass spectrum showing the expected isotopic distribution with the d8 isotopologue being the most abundant. |
| ¹H-NMR Spectroscopy | Structural Confirmation & Isotopic Purity | Spectrum consistent with the structure of Toceranib. Absence or significant reduction of proton signals corresponding to the deuterated positions on the pyrrolidine ring. |
| ¹³C-NMR Spectroscopy | Structural Confirmation | Spectrum consistent with the carbon skeleton of Toceranib. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Measured mass should be within ±5 ppm of the calculated exact mass for C₂₂H₁₇D₈FN₄O₂. |
Experimental Protocol for Purity Analysis by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak.
Toceranib Signaling Pathways
Toceranib exerts its therapeutic effect by inhibiting key receptor tyrosine kinases. The following diagrams illustrate the signaling pathways targeted by Toceranib.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway by Toceranib.
PDGFR Signaling Pathway
Caption: Inhibition of the PDGFR signaling pathway by Toceranib.
c-Kit Signaling Pathway
Caption: Inhibition of the c-Kit signaling pathway by Toceranib.
Conclusion
The synthesis and rigorous purification of this compound are critical for its use as a reliable internal standard in analytical studies. This guide has provided a detailed technical overview of a feasible synthetic route, comprehensive purification protocols, and essential analytical methods for characterization. Adherence to these methodologies will enable researchers and drug development professionals to produce high-purity this compound, thereby ensuring the accuracy and reliability of their quantitative bioanalytical data. The provided diagrams of the signaling pathways inhibited by Toceranib further contextualize the importance of this compound in veterinary oncology research.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Toceranib-d8 Stability in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Toceranib-d8, the deuterated internal standard for the multi-kinase inhibitor Toceranib (Palladia®), in various biological matrices. Ensuring the stability of an analytical internal standard is paramount for the accurate quantification of the target analyte in pharmacokinetic and other bioanalytical studies. This document details experimental protocols for assessing stability, presents illustrative stability data, and describes the key signaling pathways affected by Toceranib.
Introduction to Toceranib and the Role of this compound
Toceranib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting members of the split-kinase RTK family, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit (stem cell factor receptor).[1][2] By blocking the ATP binding sites of these receptors, Toceranib disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival.[3][4]
In bioanalytical assays, stable isotope-labeled internal standards, such as this compound, are the gold standard. This compound is chemically identical to Toceranib but has eight deuterium (B1214612) atoms replacing hydrogen atoms. This mass difference allows for its distinction from the unlabeled drug in mass spectrometry-based assays, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis, thus correcting for variability.[5] The stability of this compound in the biological matrix of interest is a critical parameter that must be thoroughly evaluated during bioanalytical method validation to ensure reliable and accurate results.[6]
Signaling Pathways Inhibited by Toceranib
Toceranib's therapeutic effects are mediated through the inhibition of key signaling cascades downstream of VEGFR, PDGFR, and c-Kit. Understanding these pathways is crucial for comprehending its mechanism of action and potential biomarkers of response.
Figure 1: VEGFR Signaling Pathway Inhibition by Toceranib.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Toceranib-d8
This guide provides a comprehensive overview of the physical and chemical properties of Toceranib-d8, a deuterated analog of Toceranib (B1682387). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.
Introduction
Toceranib, sold under the brand name Palladia, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology, particularly for the treatment of canine mast cell tumors.[1][2] this compound is the deuterium-labeled version of Toceranib. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound with a higher molecular weight. This key difference makes this compound an invaluable tool in bioanalytical assays, where it is commonly used as an internal standard for the precise quantification of Toceranib in biological matrices through methods like liquid chromatography-mass spectrometry (LC-MS).[3][4]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | References |
| Chemical Name | (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide | [3] |
| Synonyms | 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide, SU 11654-d8 | [5] |
| CAS Number | 1795134-78-9 | [6][7] |
| Molecular Formula | C22H17D8FN4O2 | [3][7] |
| Molecular Weight | 404.51 g/mol | [3][7] |
| Appearance | Yellow to orange powder (based on non-deuterated form) | [8] |
| Purity | ≥99% | [6][7] |
| Storage Conditions | 2-8°C Refrigerator or -20°C for long-term storage | [5][9] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Toceranib is sparingly soluble in aqueous solutions, a characteristic that extends to its deuterated form.[9][10]
| Solvent | Solubility | Notes | References |
| DMSO | ~2 mg/mL | Heating may be required for complete dissolution. Fresh DMSO is recommended as moisture can reduce solubility. | [11] |
| Dimethylformamide (DMF) | ~0.25 mg/ml | [9] | |
| Water / Aqueous Buffers | Sparingly soluble | To enhance aqueous solubility, dilute from a stock solution in an organic solvent. | [9][10] |
| Ethanol | Insoluble | [11] |
Note: When preparing stock solutions, it is advisable to use anhydrous solvents and store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[10] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[10]
Mechanism of Action and Signaling Pathways
Toceranib functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP) binding site of several receptor tyrosine kinases (RTKs).[12][13] This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[2] The primary targets of Toceranib are members of the split-kinase RTK family.[11][12]
Key Targeted Pathways:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, particularly VEGFR2 (also known as Flk-1/KDR), Toceranib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[14][15]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFRα and PDGFRβ disrupts signaling involved in cell growth, proliferation, and angiogenesis.[14][16]
-
Kit (Stem Cell Factor Receptor): The c-Kit proto-oncogene is vital for the proliferation and survival of mast cells. Activating mutations in c-Kit are a primary driver in many canine mast cell tumors.[2][17] Toceranib directly inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis in tumor cells.[14]
The diagram below illustrates the inhibitory action of Toceranib on these key signaling pathways.
References
- 1. Toceranib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, CAS 1795134-78-9 (HY-10330S-5) | Szabo-Scandic [szabo-scandic.com]
- 8. Toceranib | 356068-94-5 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Evaluation of Combination Vinblastine and Toceranib Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. egnlab.com [egnlab.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of receptor tyrosine kinase activation and biological activity of toceranib phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Toceranib Pharmacokinetics in Canine Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of toceranib (B1682387) phosphate (B84403) (Palladia®), a multi-kinase inhibitor approved for the treatment of mast cell tumors in dogs.[1][2] The following sections detail the absorption, distribution, metabolism, and excretion of toceranib in canine models, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Pharmacokinetic Parameters
Toceranib phosphate demonstrates moderate clearance, a high volume of distribution, and a moderate elimination half-life in dogs.[3] Following oral administration, it provides sustained plasma concentrations, supporting an every-other-day dosing regimen.[3][4]
Table 1: Summary of Toceranib Pharmacokinetic Parameters in Dogs
| Parameter | Value | Study Population | Dosing Regimen | Citation |
| Oral Bioavailability | 76.9% - 86% | Laboratory Beagles | 3.25 mg/kg (single oral dose) | [3][5] |
| Time to Maximum Plasma Concentration (Tmax) | 5.3 - 9.3 hours | Laboratory Beagles | 3.25 mg/kg (single oral dose) | [3] |
| ~6.2 ± 2.6 hours | Healthy Beagle Dogs | 3.25 mg/kg (every other day for 2 weeks) | [5] | |
| Maximum Plasma Concentration (Cmax) | 68.6 - 112 ng/mL | Laboratory Beagles | 3.25 mg/kg (single oral dose) | [3] |
| ~108 ± 41 ng/mL | Healthy Beagle Dogs | 3.25 mg/kg (every other day for 2 weeks) | [5] | |
| 100 - 120 ng/mL (average 6-8 hr concentration) | Dogs with Solid Tumors | 2.4 - 2.9 mg/kg (every other day) | [6] | |
| Minimum Plasma Concentration (Cmin) | 18.7 ± 8.3 ng/mL | Healthy Beagle Dogs | 3.25 mg/kg (every other day for 2 weeks) | [5] |
| Elimination Half-Life (t1/2) | 17.7 hours | Laboratory Beagles | 1.0 mg/kg (single IV dose) | [3] |
| 31 hours | Laboratory Beagles | 3.25 mg/kg (single oral dose) | [3] | |
| 17.2 ± 3.9 hours | Healthy Beagle Dogs | 3.25 mg/kg (every other day for 2 weeks) | [5] | |
| Plasma Clearance | 1.45 L/kg/h | Laboratory Beagles | 1.0 mg/kg (single IV dose) | [3] |
| Volume of Distribution | 29.7 L/kg | Laboratory Beagles | 1.0 mg/kg (single IV dose) | [3] |
| Plasma Protein Binding | 90.8% - 93% | Canine Plasma | 20 - 500 ng/mL (in vitro) | [1][5] |
| Area Under the Curve (AUC0-48) | 2640 ± 940 ng·h/mL | Healthy Beagle Dogs | 3.25 mg/kg (every other day for 2 weeks) | [5] |
Mechanism of Action and Signaling Pathways
Toceranib is a multi-targeted tyrosine kinase inhibitor that competitively blocks the ATP binding site of several receptor tyrosine kinases (RTKs), primarily belonging to the split-kinase family.[2][7][8] This inhibition prevents autophosphorylation and disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[8] The principal targets of toceranib relevant to canine mast cell tumors are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ).[8]
Experimental Protocols
Pharmacokinetic Analysis
A typical experimental workflow for determining the pharmacokinetic profile of toceranib in dogs involves the following steps:
-
Animal Subjects: Healthy laboratory Beagles or client-owned dogs with mast cell tumors are commonly used.[3]
-
Drug Administration: Toceranib phosphate is administered orally, often as a single dose (e.g., 3.25 mg/kg) or intravenously (e.g., 1.0 mg/kg) for bioavailability studies.[3] The influence of food is often assessed by comparing fed and fasted states.[3]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) from the jugular or cephalic vein.[9]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of toceranib are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.
Absorption
Toceranib is orally bioavailable in dogs, with studies reporting an oral bioavailability of approximately 77-86%.[3][5] The presence or absence of food does not significantly affect its pharmacokinetic parameters.[3] Peak plasma concentrations are typically observed between 5 and 9 hours after oral administration.[3] Toceranib concentrations have been shown to be proportional to the dose over a range of 2.0 to 6.0 mg/kg.[3]
Distribution
Toceranib exhibits a high volume of distribution, suggesting extensive tissue distribution.[3] Following a single oral dose of [14C]-toceranib, radioactivity was highest in the bile and liver.[1] Measurable concentrations were also found in lymph nodes, colon, adrenal glands, bone marrow, kidneys, lungs, spleen, pancreas, and skin.[1] Toceranib is highly bound to plasma proteins, with a binding percentage ranging from 90.8% to 92.8%.[1]
Metabolism
In vitro studies using canine liver microsomes and hepatocytes have shown that toceranib is metabolized into a single primary metabolite.[1] Spectrometric analysis identified this metabolite as an alicyclic N-oxide of toceranib.[1]
Excretion
The primary route of excretion for toceranib and its metabolites is through the feces.[1] Following a single oral dose of [14C]-toceranib, approximately 92% of the administered radioactivity was recovered in the feces, while only 7% was found in the urine.[1] The high rate of fecal excretion combined with the long elimination half-life suggests potential enterohepatic recirculation of the parent drug and/or its N-oxide metabolite.[1]
References
- 1. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Safety Evaluation of Combination Vinblastine and Toceranib Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Fragmentation Fingerprint of Toceranib-d8: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the behavior of deuterated internal standards in mass spectrometry is paramount for robust bioanalytical method development. This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Toceranib-d8, a deuterated analog of the multi-kinase inhibitor Toceranib, widely used in veterinary oncology.
This document details the quantitative fragmentation data, experimental protocols for its analysis, and visual representations of the fragmentation pathway and analytical workflow, offering a foundational resource for laboratories involved in the pharmacokinetic and metabolic studies of Toceranib.
Quantitative Fragmentation Data
The mass spectrometric analysis of Toceranib and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The fragmentation of these compounds is monitored through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification in complex biological matrices.
The key quantitative data for the MRM transitions of both Toceranib and this compound are summarized in the table below. This data is essential for setting up and optimizing the mass spectrometer for bioanalytical assays.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Toceranib | 397.2 | 283.0 |
| This compound | 405.2 | 283.1 |
Table 1: Multiple Reaction Monitoring (MRM) transitions for Toceranib and this compound.
The precursor ion for Toceranib corresponds to its protonated molecule [M+H]⁺. The +8 Da shift in the precursor ion of this compound (405.2 m/z) compared to Toceranib (397.2 m/z) confirms the incorporation of eight deuterium (B1214612) atoms. The near-identical product ion for both compounds (283.0 and 283.1 m/z) suggests that the fragmentation occurs in a region of the molecule that does not contain the deuterium labels and that the minor mass difference is likely due to the natural isotopic distribution.
Proposed Fragmentation Pathway
The fragmentation of Toceranib and this compound in the collision cell of the mass spectrometer leads to the formation of a stable product ion. Based on the structure of Toceranib, the transition from m/z 397.2 to 283.0 likely involves the cleavage of the bond between the diethylaminoethyl group and the amide nitrogen.
Experimental Protocols
The successful analysis of this compound relies on a well-defined experimental protocol. The following methodology outlines a typical workflow for the quantification of Toceranib in plasma samples using this compound as an internal standard.[1]
Sample Preparation
-
Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a known amount of this compound solution (e.g., in methanol) to each plasma sample to serve as the internal standard for quantification.
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent, such as acetonitrile (B52724) or methanol (B129727). This step is crucial for removing interferences and protecting the analytical column.
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, containing the analyte and internal standard, to a new tube or a 96-well plate for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., a Triple Quad™ 5500+) is used for its high sensitivity and selectivity in quantitative analysis.[1]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[1]
-
Analytical Column: A reverse-phase C18 column is commonly employed for the separation of Toceranib and its internal standard from other plasma components.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1]
-
Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.2-1.0 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected into the LC-MS/MS system.
This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided data and protocols can be adapted and optimized for specific laboratory instrumentation and assay requirements, facilitating accurate and reliable bioanalytical results in the development and clinical monitoring of Toceranib.
References
Methodological & Application
Application Note: High-Throughput Quantification of Toceranib in Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of toceranib (B1682387) in plasma samples. The method utilizes toceranib-d8 (B586873) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput pharmacokinetic studies in a research setting. The method has been developed to provide a linear response over a clinically relevant concentration range, with excellent accuracy and precision.
Introduction
Toceranib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial small molecule inhibitor used in veterinary oncology.[1] It primarily targets members of the split kinase family, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β), and KIT.[1][2] By competitively blocking the ATP-binding site of these kinases, toceranib inhibits downstream signaling pathways responsible for tumor cell proliferation and angiogenesis.[2] Accurate measurement of toceranib concentrations in plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing strategies in preclinical and clinical research. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of toceranib in plasma, using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Toceranib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of toceranib and this compound in methanol.
-
Calibration Standards: Serially dilute the toceranib stock solution with control plasma to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, and 500 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at three concentration levels: low (15 ng/mL), medium (40 ng/mL), and high (400 ng/mL).[3]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or study sample).
-
Add 400 µL of the internal standard working solution (this compound at 10 ng/mL in methanol with 0.1% formic acid).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.[3]
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of toceranib.
| Parameter | Condition |
| LC System | ExionLC™ AD system or equivalent |
| Column | XBridge C18, 100 x 2.1 mm, 5 µm |
| Column Temperature | 40°C |
| Autosampler Temperature | 15°C |
| Mobile Phase | Isocratic: 30% (0.1% Formic Acid in Water) : 70% (0.1% Formic Acid in Acetonitrile) (v/v) |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 2 µL |
| Total Run Time | 3 minutes |
| Mass Spectrometer | Triple Quad™ 5500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Toceranib: m/z 397.2 → 283.0 this compound: m/z 405.2 → 283.1 |
| Data Acquisition | Analyst 1.4.3 or equivalent |
Data Presentation
The LC-MS/MS method for toceranib demonstrated excellent performance characteristics, as summarized in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 15 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 40 | ≤ 15% | ≤ 15% | ± 15% |
| High | 400 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Toceranib | > 85% |
Toceranib Signaling Pathway
Toceranib exerts its anti-tumor and anti-angiogenic effects by inhibiting key receptor tyrosine kinases involved in cancer cell proliferation and blood vessel formation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of toceranib in plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and pharmacodynamic studies of toceranib in a research environment.
References
- 1. Frontiers | Transcriptome of Two Canine Prostate Cancer Cells Treated With Toceranib Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Toceranib in Dog Plasma via LC-MS/MS
**Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of toceranib (B1682387) in dog plasma. Toceranib-d8 (B586873) is utilized as an internal standard to ensure accuracy and precision. The protocol outlined below is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry.
Introduction
Toceranib phosphate (B84403) (Palladia®) is a multi-targeted receptor tyrosine kinase inhibitor used in veterinary oncology, particularly for the treatment of mast cell tumors in dogs.[1][2] Monitoring plasma concentrations of toceranib is crucial for optimizing dosage regimens, minimizing adverse effects, and evaluating the exposure-response relationship.[3][4] This document provides a detailed protocol for the quantitative analysis of toceranib in canine plasma using its deuterated analog, this compound, as an internal standard.[5]
Experimental
Materials and Reagents
-
Toceranib (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Canine plasma (blank)
Instrumentation
-
Liquid Chromatograph (e.g., ExionLC™ AD system)
-
Tandem Mass Spectrometer (e.g., Triple Quad™ 5500+)
-
Analytical Column (e.g., XBridge C18, 100 × 2.1 mm, 5 µm)
Preparation of Standard and Quality Control Solutions
Stock solutions of toceranib and this compound are prepared in methanol. Working solutions for calibration standards and quality control (QC) samples are prepared by serially diluting the stock solutions with a suitable solvent mixture.
Table 1: Calibration Standards and Quality Control Samples
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 20 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 200 |
| Calibration Standard 7 | 500 |
| Quality Control Low | 15 |
| Quality Control Mid | 40 |
| Quality Control High | 400 |
Sample Preparation
-
Aliquot 100 µL of canine plasma (standards, QCs, or study samples) into a microcentrifuge tube.
-
Add 400 µL of internal standard solution (10 ng/mL this compound in methanol with 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | XBridge C18, 100 × 2.1 mm, 5 µm |
| Mobile Phase | Isocratic: 30% (0.1% Formic Acid in Water) : 70% (0.1% Formic Acid in Acetonitrile) |
| Flow Rate | 0.50 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Run Time | ~3 min |
Table 3: Mass Spectrometry Parameters
| Parameter | Toceranib | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 397.2 → 283.0 | m/z 405.2 → 283.1 |
| Dwell Time | 200 ms | 200 ms |
| Ion Spray Voltage | 4000 V | 4000 V |
| Temperature | 600°C | 600°C |
| Collision Gas | 7 psi | 7 psi |
| Curtain Gas | 35 psi | 35 psi |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 70 psi | 70 psi |
| Declustering Potential (DP) | 80 V | 80 V |
| Entrance Potential (EP) | 12 V | 8 V |
| Collision Energy (CE) | 40 V | 40 V |
| Collision Exit Potential (CXP) | 16 V | 18 V |
Data Analysis
Peak areas of toceranib and this compound are integrated. The ratio of the peak area of toceranib to the peak area of the internal standard is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of toceranib in the QC and unknown samples are determined from the calibration curve.
Workflow Diagram
Caption: Workflow for Toceranib Quantification in Dog Plasma.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of toceranib in dog plasma. The use of a deuterated internal standard and a simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic and toxicokinetic studies in a research environment.
References
- 1. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Toceranib-d8 in Veterinary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib (B1682387), marketed as Palladia®, is a multi-kinase inhibitor used in veterinary oncology to treat various cancers in dogs, most notably mast cell tumors.[1] It functions by targeting several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit (c-Kit), thereby inhibiting tumor growth and angiogenesis.[2][3] Understanding the pharmacokinetic (PK) profile of Toceranib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.
The use of a stable isotope-labeled internal standard, such as Toceranib-d8, is the gold standard for the quantitative bioanalysis of Toceranib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] this compound shares identical chemical and physical properties with Toceranib, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for the accurate correction of matrix effects and variations in sample processing, leading to highly precise and reliable quantification of the analyte.[4]
These application notes provide a comprehensive overview, experimental protocols, and data presentation for the use of this compound in veterinary pharmacokinetic studies.
Data Presentation
The following tables summarize the pharmacokinetic parameters of Toceranib in dogs, as reported in various studies. These values are essential for designing and interpreting pharmacokinetic investigations.
Table 1: Pharmacokinetic Parameters of Toceranib in Healthy Beagle Dogs [6][7]
| Parameter | Intravenous Administration (1.0 mg/kg) | Oral Administration (3.25 mg/kg) |
| Cmax (Maximum Plasma Concentration) | N/A | 68.6 - 112 ng/mL |
| Tmax (Time to Cmax) | N/A | 5.3 - 9.3 hours |
| t½ (Half-life) | 17.7 hours | 31 hours |
| CL (Plasma Clearance) | 1.45 L/kg/h | N/A |
| Vd (Volume of Distribution) | 29.7 L/kg | N/A |
| AUC (Area Under the Curve) | N/A | 2640 ± 940 ng·h/mL (0-48h) |
| Oral Bioavailability | N/A | 76.9% |
Table 2: Pharmacokinetic Parameters of Toceranib in Dogs with Mast Cell Tumors (3.25 mg/kg, every other day for 2 weeks) [7]
| Parameter | Mean Value (± SD) |
| Cmax (Maximum Plasma Concentration) | 108 ± 41 ng/mL |
| Cmin (Minimum Plasma Concentration) | 18.7 ± 8.3 ng/mL |
| Tmax (Time to Cmax) | ~6.2 ± 2.6 hours |
| t½ (Elimination Half-life) | 17.2 ± 3.9 hours |
| AUC (0-48h) | 2640 ± 940 ng·h/mL |
Experimental Protocols
Veterinary Pharmacokinetic Study Design
This protocol outlines a typical single-dose pharmacokinetic study of Toceranib in dogs.
Objective: To determine the pharmacokinetic profile of a single oral dose of Toceranib in healthy dogs.
Materials:
-
Toceranib phosphate (B84403) tablets (Palladia®)
-
Healthy adult dogs (e.g., Beagles) of a specified sex and weight range
-
Veterinary supplies for oral dosing and blood collection (e.g., syringes, catheters, blood collection tubes with anticoagulant like EDTA)
-
Centrifuge for plasma separation
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimation: Acclimate dogs to the study environment for at least 7 days before the experiment.
-
Fasting: Fast the dogs overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer a single oral dose of Toceranib phosphate (e.g., 3.25 mg/kg body weight).
-
Blood Sampling: Collect whole blood samples (e.g., 2-3 mL) from a peripheral vein (e.g., cephalic or saphenous) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Immediately after collection, transfer the blood into tubes containing an anticoagulant. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant into labeled cryovials and store at -80°C until analysis.
Bioanalytical Method: Toceranib Quantification in Canine Plasma by LC-MS/MS
This protocol describes a method for the quantification of Toceranib in canine plasma using this compound as an internal standard.
Objective: To accurately and precisely quantify Toceranib concentrations in canine plasma samples.
Materials:
-
Canine plasma samples from the pharmacokinetic study
-
Toceranib analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Toceranib in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound.
-
From the stock solutions, prepare a series of working standard solutions of Toceranib for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of this compound (e.g., 10 ng/mL in 0.1% formic acid in methanol).[7]
-
-
Sample Preparation (Protein Precipitation): [7]
-
To a 100 µL aliquot of canine plasma (standards, QCs, and unknown samples), add 400 µL of the this compound internal standard solution.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., Waters XSelect HSS T3) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of Toceranib from potential interferences.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example): Monitor specific precursor-to-product ion transitions for Toceranib and this compound. These would need to be optimized on the specific instrument.
-
Toceranib: e.g., m/z 397.2 → 144.1
-
This compound: e.g., m/z 405.2 → 152.1 (assuming 8 deuterium (B1214612) atoms on a specific part of the molecule)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Toceranib/Toceranib-d8) against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Toceranib in the unknown plasma samples.
-
Visualizations
Toceranib Signaling Pathway Inhibition
Toceranib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in tumor growth and angiogenesis.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Toceranib and Toceranib-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib, marketed as Palladia®, is a multi-target receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology. It primarily targets the split kinase family of RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit.[1] By inhibiting these pathways, Toceranib disrupts tumor growth, angiogenesis, and cell proliferation.[2][3] Accurate quantification of Toceranib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and specific detection of Toceranib and its deuterated internal standard, Toceranib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for the quantification of Toceranib and its internal standard, this compound. The optimized MRM transitions and compound-specific parameters are summarized in the table below for easy reference.
| Parameter | Toceranib | This compound |
| Precursor Ion (Q1) m/z | 397.2 | 405.2 |
| Product Ion (Q3) m/z | 283.0 | 283.1 |
| Declustering Potential (DP) | 80 V | 80 V |
| Entrance Potential (EP) | 12 V | 8 V |
| Collision Energy (CE) | 40 V | 40 V |
| Collision Exit Potential (CXP) | 16 V | 18 V |
| Dwell Time | 200 ms | 200 ms |
Table 1: Mass Spectrometry Parameters for Toceranib and this compound.
Experimental Protocols
1. Sample Preparation This protocol describes the extraction of Toceranib from plasma samples.
-
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (10 ng/mL in 0.1% formic acid in methanol)
-
0.1% formic acid in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
-
-
Procedure:
-
To a 100 μL aliquot of plasma standard, quality control sample, or study sample in a microcentrifuge tube, add 400 μL of the internal standard solution (this compound, 10 ng/mL in 0.1% formic acid in methanol).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject 2 μL into the LC-MS/MS system.
-
2. Liquid Chromatography This section details the liquid chromatography conditions for the separation of Toceranib and this compound.
-
Instrumentation and Column:
-
LC System: ExionLC™ AD system or equivalent
-
Column: XBridge C18, 100 × 2.1 mm, 5 μm
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.50 mL/min
-
Gradient: Isocratic mobile phase comprising 30:70 (v/v) of Mobile Phase A and Mobile Phase B.
-
Total Run Time: 3 minutes
-
3. Mass Spectrometry The mass spectrometer is operated in positive electrospray ionization mode for the detection of Toceranib and this compound.
-
Instrumentation:
-
Mass Spectrometer: Triple Quad™ 5500+ system or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
-
Source Parameters:
-
Collision Gas: 7 psi
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 70 psi
-
Ion Spray Voltage: 4000 V
-
Temperature: 600°C
-
Visualizations
Caption: Experimental workflow for the quantification of Toceranib.
Caption: Toceranib's inhibition of key signaling pathways.
References
Application Note: Quantification of Toceranib and its N-oxide Metabolite in Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Toceranib (B1682387) and its primary metabolite, Toceranib N-oxide, in plasma samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), Toceranib-d8, for accurate and robust quantification. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Toceranib. While a validated method for Toceranib is described, the protocol for Toceranib N-oxide is a proposed method based on established principles and requires independent validation.
Introduction
Toceranib phosphate (B84403) (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology.[1] It primarily targets members of the split-kinase RTK family, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1] By competitively inhibiting the ATP binding sites of these kinases, Toceranib disrupts key signal transduction pathways involved in cell proliferation, survival, and angiogenesis.[1] Understanding the pharmacokinetics of Toceranib and its metabolites is crucial for optimizing therapeutic regimens. The primary metabolite of Toceranib is an alicyclic N-oxide.[2] This document outlines an LC-MS/MS method for the simultaneous quantification of Toceranib and its N-oxide metabolite.
Signaling Pathways Targeted by Toceranib
Toceranib's therapeutic effects are derived from its ability to inhibit multiple signaling cascades critical for tumor growth and angiogenesis.
Figure 1: Inhibition of the VEGFR2 signaling pathway by Toceranib.
Figure 2: Inhibition of the PDGFR signaling pathway by Toceranib.
Figure 3: Inhibition of the c-Kit signaling pathway by Toceranib.
Experimental Protocols
Materials and Reagents
-
Toceranib reference standard
-
Toceranib N-oxide reference standard (requires custom synthesis or specialized vendor)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., canine, rodent)
LC-MS/MS Instrumentation
-
LC System: ExionLC™ AD system (Sciex) or equivalent.[3]
-
Mass Spectrometer: Triple Quad™ 5500+ system (Sciex) or equivalent.
-
Analytical Column: XBridge C18 column (100 × 2.1 mm, 5 µm; Waters Corporation) or equivalent.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Toceranib, Toceranib N-oxide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Toceranib and Toceranib N-oxide in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution in methanol containing 0.1% formic acid.
Sample Preparation (Protein Precipitation)
The following protocol is based on a validated method for Toceranib and is proposed for the simultaneous extraction of its N-oxide metabolite. Note: N-oxide metabolites can be prone to instability. It is recommended to minimize sample exposure to high temperatures and process samples promptly. Acetonitrile is often preferred over methanol for protein precipitation of N-oxides to reduce potential back-conversion.
-
Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 400 µL of the Internal Standard Working Solution (10 ng/mL this compound in 0.1% formic acid in methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 2 µL of the clear supernatant for injection into the LC-MS/MS system.
Figure 4: Experimental workflow for plasma sample analysis.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.50 mL/min.
-
Gradient: Isocratic, 30:70 (v/v) of Mobile Phase A:Mobile Phase B.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 15°C.
-
Total Run Time: 3 minutes.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 4000 V.
-
Temperature: 600°C.
-
Gas Settings (psi):
-
Collision Gas: 7
-
Curtain Gas: 35
-
Ion Source Gas 1: 50
-
Ion Source Gas 2: 70
-
-
Dwell Time: 200 ms.
Quantitative Data
Mass Transitions
The following table lists the MRM transitions for the analytes and the internal standard. The transition for Toceranib N-oxide is proposed based on its molecular weight (Toceranib MW + 16 amu); the product ion needs to be determined experimentally via infusion and fragmentation analysis. A common fragmentation pathway for N-oxides is the loss of oxygen (-16 amu) or a hydroxyl radical (-17 amu).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) |
| Toceranib | 397.2 | 283.0 | 80 |
| This compound (IS) | 405.2 | 283.1 | 80 |
| Toceranib N-oxide | 413.2 (Proposed) | TBD | TBD |
TBD: To Be Determined experimentally.
Calibration and Quality Control
The following tables summarize typical concentration ranges for calibration standards and quality control samples for Toceranib. An equivalent range should be established and validated for Toceranib N-oxide.
Table 1: Calibration Standard Concentrations
| Standard Level | Concentration (ng/mL) |
| 1 | 5 |
| 2 | 10 |
| 3 | 20 |
| 4 | 50 |
| 5 | 100 |
| 6 | 200 |
| 7 | 500 |
Table 2: Quality Control Sample Concentrations
| QC Level | Concentration (ng/mL) |
| Low (LQC) | 15 |
| Medium (MQC) | 40 |
| High (HQC) | 400 |
Method Validation Parameters (Example)
A full method validation should be performed according to regulatory guidelines. The table below presents the expected performance characteristics for Toceranib and serves as a template for the validation of the Toceranib N-oxide method.
| Parameter | Toceranib | Toceranib N-oxide |
| Linearity Range | 5 - 500 ng/mL | TBD |
| Correlation Coefficient (r²) | > 0.99 | TBD |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | TBD |
| Intra-day Precision (%CV) | < 15% | TBD |
| Inter-day Precision (%CV) | < 15% | TBD |
| Intra-day Accuracy (% Bias) | ± 15% | TBD |
| Inter-day Accuracy (% Bias) | ± 15% | TBD |
| Recovery | Consistent and reproducible | TBD |
| Matrix Effect | Minimal | TBD |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of Toceranib and its N-oxide metabolite in plasma using LC-MS/MS. A detailed, validated protocol is presented for Toceranib, utilizing a deuterated internal standard for optimal accuracy. A proposed method for the N-oxide metabolite is also described, which requires further development and validation, particularly concerning the optimization of MS/MS parameters and assessment of analyte stability. The provided protocols and diagrams serve as a valuable resource for researchers investigating the pharmacology of Toceranib.
References
Application Notes and Protocols for the Preparation of Toceranib-d8 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of Toceranib-d8, a deuterated analog of Toceranib. Toceranib is a multi-targeted receptor tyrosine kinase inhibitor, and its deuterated form is commonly utilized as an internal standard in analytical and pharmacokinetic studies.[1][2] This document outlines the necessary materials, equipment, and a step-by-step procedure for accurate and reproducible stock solution preparation. Adherence to this protocol will ensure the integrity and reliability of experimental results.
Introduction to this compound
Toceranib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including members of the split kinase family such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit.[2][3] Its inhibitory action at the ATP binding site of these kinases disrupts downstream signaling pathways, thereby impeding cell proliferation and angiogenesis.[3] this compound is a stable isotope-labeled version of Toceranib, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS) in pharmacokinetic and metabolic research, as it is chemically identical to Toceranib but distinguishable by its mass.
Physicochemical Properties and Solubility Data
Accurate preparation of this compound stock solutions requires an understanding of its physicochemical properties. While specific data for the deuterated form is limited, the properties are expected to be very similar to the non-deuterated parent compound, Toceranib.
| Property | Value | Source |
| Chemical Name | 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide | |
| Molecular Formula | C₂₂H₁₇D₈FN₄O₂ | |
| Molecular Weight | 404.51 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility (Toceranib) | ||
| DMSO | ~0.5 mg/mL | |
| Dimethyl formamide | ~0.25 mg/mL | |
| Aqueous Solutions | Sparingly soluble | |
| Solubility (this compound) | ||
| DMSO | 10 mM | |
| Storage (as solid) | -20°C | |
| Stability (as solid) | ≥ 4 years at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Pipette and sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Equipment
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Fume hood
Procedure
3.3.1. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Molecular Weight (MW) of this compound: 404.51 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): (e.g., 1 mL = 0.001 L)
Formula: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 404.51 g/mol * 1000 mg/g = 4.0451 mg
3.3.2. Weighing this compound
-
Place a clean, empty microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh the calculated amount of this compound (e.g., 4.0451 mg) directly into the tube. Handle the compound in a fume hood.
3.3.3. Dissolution
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed this compound.
-
For enhanced stability, it is recommended to purge the solvent with an inert gas before use.
-
Tightly cap the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
3.3.4. Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in fresh microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C. While the solid form is stable for years, it is good practice to use prepared stock solutions within a few months. Aqueous solutions are not recommended for storage for more than one day.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Simplified Toceranib Signaling Pathway Inhibition
Caption: Simplified diagram of Toceranib's inhibitory action on RTK signaling.
Safety Precautions
This compound should be handled as a hazardous material. Always use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions. By following this detailed protocol and adhering to the safety guidelines, researchers can ensure the preparation of accurate and reliable stock solutions for their experimental needs, particularly for use as an internal standard in quantitative analytical methods.
References
Troubleshooting & Optimization
Troubleshooting isotopic interference with Toceranib-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toceranib-d8 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Toceranib, where eight hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled IS is that its chemical and physical properties are nearly identical to the analyte (Toceranib). This allows it to effectively track and compensate for variability during the entire analytical process, including sample extraction, cleanup, and instrument response, leading to more accurate and precise quantification.
Q2: What is isotopic interference or "cross-talk"?
Isotopic interference, also known as cross-talk, is the signal contribution from the unlabeled analyte (Toceranib) to the mass channel of its stable isotope-labeled internal standard (this compound), or vice versa. This phenomenon occurs due to the natural abundance of heavier isotopes (e.g., ¹³C) in the Toceranib molecule. A small fraction of Toceranib molecules will have a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound, leading to potential inaccuracies in quantification.
Q3: Why might my calibration curve be non-linear, especially at the upper or lower limits?
Non-linearity in your calibration curve can be a significant indicator of isotopic interference.
-
At the Upper Limit of Quantification (ULOQ): High concentrations of Toceranib can lead to a significant isotopic contribution to the this compound signal. This artificially inflates the internal standard response, causing the analyte/IS ratio to decrease, resulting in a curve that flattens at the top.
-
At the Lower Limit of Quantification (LLOQ): If the this compound internal standard is not isotopically pure and contains a small amount of unlabeled Toceranib, this can create a signal in the analyte channel even in blank samples. This leads to a positive bias and can compromise the accuracy of your LLOQ.
Troubleshooting Isotopic Interference
This section provides a systematic guide to identifying, assessing, and mitigating isotopic interference between Toceranib and this compound.
Initial Checks & Common Issues
| Issue | Potential Cause | Recommended Action |
| Signal in Analyte Channel for Blank + IS Samples | Isotopic impurity in the this compound standard (contains some unlabeled Toceranib). | 1. Confirm the purity of your this compound standard with the supplier's Certificate of Analysis. 2. Perform the "Protocol 1: Assessment of Internal Standard Purity" described below. |
| Signal in IS Channel for ULOQ Samples (No IS) | Natural isotopic abundance of Toceranib contributing to the this compound signal. | 1. Perform the "Protocol 2: Assessment of Analyte Cross-Talk" described below. 2. If significant, consider adjusting the IS concentration or applying a mathematical correction. |
| Non-Linear Calibration Curve | Significant cross-talk from analyte to IS at high concentrations, or from IS to analyte at low concentrations. | 1. Assess both analyte and IS for cross-talk using the protocols below. 2. Optimize the concentration of the internal standard. A higher IS concentration can sometimes overcome the analyte's contribution. 3. If interference is predictable, a non-linear regression model or mathematical correction can be applied. |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal liquid chromatography conditions. | 1. Ensure baseline separation of Toceranib from any matrix components. 2. While Toceranib and this compound should ideally co-elute, slight separation can sometimes occur. Ensure integration parameters are appropriate for both peaks. |
Quantitative Data Summary
For effective troubleshooting, it is crucial to use the correct Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Toceranib | 397.2 | 283.0 | ESI+ |
| This compound | 405.2 | 283.1 | ESI+ |
Data sourced from a published LC-MS/MS method for Toceranib quantification.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity
Objective: To determine the contribution of the this compound internal standard to the Toceranib analyte signal.
Methodology:
-
Prepare a Blank Matrix Sample: Use the same biological matrix (e.g., plasma, urine) as your study samples, but without any analyte.
-
Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in your analytical method.
-
Process the Sample: Follow your established sample preparation and extraction procedure.
-
LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system.
-
Data Acquisition: Monitor the MRM transitions for both Toceranib (397.2 → 283.0) and this compound (405.2 → 283.1).
-
Evaluation:
-
Measure the peak area of any signal detected in the Toceranib channel.
-
Measure the peak area of the this compound signal.
-
Calculate the percentage contribution: (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100
-
A contribution of >0.1% may indicate significant isotopic impurity and could impact the LLOQ.
-
Protocol 2: Assessment of Analyte Cross-Talk to the Internal Standard
Objective: To quantify the signal contribution from a high concentration of Toceranib to the this compound MRM channel due to natural isotopic abundance.
Methodology:
-
Prepare a High-Concentration Analyte Sample: Prepare a sample of Toceranib in the appropriate matrix at the Upper Limit of Quantification (ULOQ) for your assay. Do not add the this compound internal standard.
-
Process the Sample: Follow your established sample preparation and extraction procedure.
-
LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system.
-
Data Acquisition: Monitor the MRM transitions for both Toceranib and this compound.
-
Evaluation:
-
Measure the peak area of the signal observed in the this compound channel. This is the "cross-talk" signal.
-
Prepare and analyze a sample containing only the internal standard at its working concentration and measure its peak area.
-
Calculate the percentage contribution: (Cross-Talk Peak Area / IS-only Peak Area) * 100
-
Significant cross-talk (>1-2%) can lead to non-linearity at the high end of the calibration curve.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting isotopic interference issues.
Caption: A logical workflow for troubleshooting isotopic interference.
Experimental Workflow for Sample Analysis
This diagram illustrates a standard experimental workflow for quantifying Toceranib using this compound as an internal standard.
Caption: Standard workflow for sample analysis using an internal standard.
Concept of Isotopic Interference
This diagram illustrates how the natural isotopic distribution of Toceranib can interfere with the signal of this compound.
Caption: Conceptual diagram of isotopic cross-talk from analyte to IS.
Addressing Matrix Effects in Toceranib Quantification by LC-MS: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of Toceranib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Toceranib?
A: Matrix effects are the alteration of the ionization efficiency of Toceranib by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of your analytical method.[1][4] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization process in the MS source.
Q2: My Toceranib signal shows high variability and poor accuracy in quality control (QC) samples. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic indicators of matrix effects. If you observe significant variation in the signal intensity of Toceranib across replicate injections or if your QC samples are failing acceptance criteria, it is highly probable that co-eluting endogenous compounds are interfering with the ionization of your analyte. It is crucial to systematically evaluate for matrix effects during method development and validation.
Q3: How can I quantitatively assess the extent of matrix effects in my Toceranib assay?
A: The most widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of Toceranib spiked into an extracted blank matrix sample with the peak area of Toceranib in a neat solution (e.g., mobile phase). The ratio of these responses is used to calculate the Matrix Factor (MF).
-
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests a minimal matrix effect.
-
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for Toceranib analysis?
A: While not strictly mandatory if other validation parameters are met, using a SIL-IS, such as Toceranib-d8, is the most effective way to compensate for matrix effects. A SIL-IS is chemically almost identical to Toceranib and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be effectively normalized, significantly improving data accuracy and precision.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Inefficient removal of phospholipids and other matrix components during sample preparation. | 1. Optimize Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract. 2. Phospholipid Removal: Incorporate specific phospholipid removal plates or cartridges if phospholipids are identified as the primary interference. |
| High Variability in Results (%CV) | Inconsistent matrix effects across different samples or batches. | 1. Incorporate a SIL-IS: The use of a stable isotope-labeled internal standard (e.g., this compound) is the gold standard for correcting variability caused by matrix effects. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Toceranib from co-eluting interferences. |
| Poor Peak Shape (Asymmetry, Splitting) | Mismatch between the injection solvent and the initial mobile phase. | Solvent Matching: Ensure the final extract is reconstituted in a solvent that is of equal or lesser strength than the starting mobile phase to avoid peak distortion. |
| Inaccurate Quantification | Ion suppression or enhancement affecting the analyte and/or internal standard differently. | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to ensure that the calibration curve accurately reflects the matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., dog plasma) using your established extraction procedure.
-
Prepare Neat Solution: Prepare a solution of Toceranib in the reconstitution solvent at a concentration equivalent to a QC sample (e.g., low, mid, and high levels).
-
Spike Matrix Extract: Spike the blank matrix extract from step 1 with the Toceranib solution from step 2.
-
Analysis: Analyze both the spiked matrix extract and the neat solution by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) as described in FAQ Q3. An internal standard normalized MF can also be calculated to assess the effectiveness of the IS in compensating for matrix effects.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is adapted from a published method for Toceranib quantification in plasma.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 400 µL of an internal standard solution (e.g., 10 ng/mL this compound in methanol (B129727) with 0.1% formic acid).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Injection: Carefully collect the supernatant and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Recovery | Matrix Effect Reduction | Complexity | Recommendation for Toceranib Analysis |
| Protein Precipitation (PPT) | >80% | Low to Moderate | Low | A common starting point, but may be insufficient for eliminating significant matrix effects, especially from phospholipids. |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent choice and analyte pKa | Moderate to High | Medium | Can provide a cleaner extract than PPT by partitioning Toceranib away from polar interferences. |
| Solid-Phase Extraction (SPE) | >90% with low variability | High | High | The most effective method for removing interfering components and minimizing matrix effects, recommended for achieving the highest data quality. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Comparison of sample preparation methods for removing interferences.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
How to resolve chromatographic co-elution of Toceranib and Toceranib-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving the chromatographic co-elution of Toceranib and its deuterated internal standard, Toceranib-d8.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution?
A1: Chromatographic co-elution occurs when two or more compounds travel through the chromatography column at the same rate and, therefore, have the same or very similar retention times, resulting in overlapping peaks in the chromatogram.[1][2] This can interfere with accurate quantification.
Q2: Why do Toceranib and this compound sometimes co-elute or have very similar retention times?
A2: Toceranib and its deuterated internal standard, this compound, are structurally very similar. Ideally, for accurate quantification using isotope dilution mass spectrometry, the deuterated internal standard should co-elute with the analyte.[3] However, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, a phenomenon known as the chromatographic deuterium isotope effect (CDE).[2][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q3: Is co-elution of Toceranib and this compound always a problem?
A3: Not necessarily. If you are using a mass spectrometer (MS) as a detector, the instrument can differentiate between Toceranib and this compound based on their mass-to-charge ratio (m/z). As long as the MS can resolve the two compounds, perfect chromatographic separation is not always required. However, significant co-elution can sometimes lead to ion suppression or enhancement effects in the MS source, which can affect accuracy.
Q4: What are the primary instrumental and chemical factors that can be adjusted to resolve co-elution?
A4: The key factors that can be manipulated to improve chromatographic separation include the mobile phase composition (organic modifier, pH, and additives), the stationary phase (column chemistry), and the column temperature.
Troubleshooting Guide: Resolving Co-elution of Toceranib and this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Toceranib and its deuterated internal standard.
Initial Assessment
Before making significant changes to your method, confirm that co-elution is indeed occurring and impacting your results.
-
Mass Spectrometric Resolution: Verify that your mass spectrometer is operating with sufficient resolution to distinguish between the m/z of Toceranib and this compound.
-
Peak Shape Analysis: Examine the peak shape of the combined analyte and internal standard peak. Asymmetry or unexpected broadening may indicate partial separation.
Method Optimization Strategies
If you determine that chromatographic separation needs to be improved, consider the following strategies, starting with the simplest and progressing to more complex changes.
Strategy 1: Modify the Mobile Phase
Changes to the mobile phase composition can alter the selectivity of the separation.
-
Adjust the Organic Modifier: If you are using acetonitrile (B52724), try substituting it with methanol, or vice versa. The different solvent properties can change the elution profile.
-
Alter the Mobile Phase pH: The retention of ionizable compounds like Toceranib can be significantly influenced by the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analyte and its interaction with the stationary phase. A good starting point is to adjust the pH to be at least 2 units away from the pKa of the analyte.
-
Modify the Aqueous Component: Introducing a different buffer or additive (e.g., ammonium (B1175870) formate, ammonium acetate) can also influence selectivity.
Strategy 2: Adjust the Gradient Profile (for Gradient Elution)
If you are using a gradient method, modifying the gradient slope can improve the resolution of closely eluting peaks.
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will increase the overall run time but can significantly improve the separation of closely eluting compounds.
Strategy 3: Change the Stationary Phase (Column)
If mobile phase and gradient adjustments are insufficient, changing the column chemistry can provide a significant change in selectivity.
-
Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter the separation.
-
Alternative Stationary Phases: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms.
Strategy 4: Optimize the Column Temperature
Temperature can affect the viscosity of the mobile phase and the kinetics of the separation process.
-
Lowering the Temperature: Decreasing the column temperature can sometimes increase retention and improve resolution.
-
Increasing the Temperature: Conversely, increasing the temperature can improve efficiency and may also alter selectivity.
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A decision tree for resolving chromatographic co-elution.
Experimental Protocols
The following protocols provide a starting point for developing a robust HPLC or UHPLC method for the analysis of Toceranib and this compound.
Protocol 1: Starting HPLC Method
This protocol is a general starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | MS/MS |
MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Toceranib | 397.2 | 283.0 |
| This compound | 405.2 | 283.1 |
Protocol 2: UHPLC Method for Improved Resolution
This protocol utilizes the advantages of UHPLC for faster analysis and potentially better resolution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | MS/MS |
MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Toceranib | 397.2 | 283.0 |
| This compound | 405.2 | 283.1 |
Sample Preparation Protocol
A generic protein precipitation protocol for plasma samples.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: A typical experimental workflow for Toceranib analysis.
Data Presentation
The following table summarizes the key physicochemical properties of Toceranib.
| Property | Value | Source |
| Molecular Formula | C22H25FN4O2 | PubChem |
| Molecular Weight | 396.5 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
The following table provides a template for summarizing the results of method development experiments aimed at resolving co-elution.
| Method Condition | Retention Time Toceranib (min) | Retention Time this compound (min) | Resolution (Rs) |
| Initial Method | |||
| Column: C18, 4.6x150mm | |||
| Mobile Phase: ACN/H2O | |||
| Optimized Method 1 | |||
| Column: C18, 4.6x150mm | |||
| Mobile Phase: MeOH/H2O | |||
| Optimized Method 2 | |||
| Column: Phenyl-Hexyl, 4.6x150mm | |||
| Mobile Phase: ACN/H2O |
This technical support guide provides a comprehensive resource for addressing the chromatographic co-elution of Toceranib and this compound. By following the troubleshooting steps and utilizing the provided protocols, researchers can develop robust and reliable analytical methods for the accurate quantification of Toceranib in various matrices.
References
Technical Support Center: Deuterium-Labeled Internal Standards in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing deuterium-labeled internal standards in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are fluctuating and inaccurate, even though I am using a deuterium-labeled internal standard. What are the potential causes?
Answer: Inconsistent and inaccurate results with deuterium-labeled internal standards typically stem from a few core issues: isotopic instability (H/D exchange), lack of co-elution with the analyte, differential matrix effects, or impurities in the standard itself. Each of these possibilities requires systematic investigation to pinpoint and resolve the problem.
Troubleshooting Guide: Inaccurate Quantification
Isotopic Purity and Stability
Question: How do I know if my deuterated internal standard is pure and stable under my experimental conditions?
Answer: The isotopic purity and stability of your internal standard are critical for accurate quantification.[1] Isotopic purity refers to the percentage of the internal standard that is fully deuterated, while stability relates to the potential for deuterium (B1214612) atoms to exchange with hydrogen atoms from the sample matrix or solvent (a phenomenon known as back-exchange).[2][3]
Troubleshooting Steps:
-
Verify Purity: Always obtain a certificate of analysis from your supplier that specifies both the chemical and isotopic purity. High isotopic enrichment (ideally >98%) and chemical purity (>99%) are essential for reliable results. You can analytically verify isotopic purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
Assess Stability (H/D Exchange): Deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange, which can be catalyzed by acidic or basic conditions and higher temperatures.[2][3] An experimental protocol to assess stability is provided below.
This protocol is designed to determine if your deuterium-labeled internal standard is susceptible to hydrogen/deuterium exchange in your experimental matrix and solvent.
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) and immediately process the sample using your standard protocol.
-
Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under the same conditions (time, temperature, pH) as your analytical method.
-
Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions.
-
-
Sample Processing: After incubation, process the incubated samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze all sample sets (T=0, incubated matrix, and incubated solvent).
-
Data Analysis:
-
Monitor for any significant decrease in the internal standard's signal in the incubated samples compared to the T=0 samples. A decrease of over 15-20% may indicate instability.
-
Look for the appearance of the unlabeled analyte's signal at the retention time of the internal standard in the incubated samples, which is a direct indicator of back-exchange.
-
Illustrative Data for Stability Assessment:
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected? | Interpretation |
| Matrix | 4 | 25 | 7.4 | 18% | Yes | Unstable in matrix at room temp. |
| Solvent | 4 | 25 | 8.0 | 25% | Yes | Unstable in basic solvent. |
| Matrix | 4 | 4 | 7.4 | <5% | No | Stable in matrix at low temp. |
| Solvent | 4 | 25 | 6.0 | <5% | No | Stable in slightly acidic solvent. |
Illustrative data based on typical findings in bioanalytical studies.
Troubleshooting workflow for suspected isotopic exchange.
Chromatographic Co-elution (Isotope Effect)
Question: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
Answer: Yes, this can be a significant problem. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is known as the "deuterium isotope effect." If this chromatographic shift causes the analyte and internal standard to elute in regions with different levels of ion suppression or enhancement from the sample matrix, it leads to "differential matrix effects" and compromises analytical accuracy.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.
-
Adjust Chromatography: If a separation is observed, try modifying your chromatographic method (e.g., adjusting the mobile phase gradient, using a lower-resolution column) to achieve co-elution.
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.
Differential Matrix Effects
Question: How can I determine if differential matrix effects are impacting my assay, and how can I mitigate them?
Answer: Even with perfect co-elution, the analyte and the internal standard can be affected differently by matrix components, leading to inaccurate quantification. A post-extraction addition experiment is the standard method for evaluating the extent of matrix effects.
This protocol is designed to quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After extraction, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is primarily for evaluating extraction recovery but is often performed concurrently).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Effect (ME):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Illustrative Data for Matrix Effect Evaluation:
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) | Interpretation |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - | Reference |
| Set B (Post-Spike) | 850,000 | 1,350,000 | 70.8% | 90.0% | Differential Ion Suppression |
In this example, the analyte experiences more significant ion suppression (70.8%) than the internal standard (90.0%), which would lead to an overestimation of the analyte's concentration.
Workflow for assessing matrix effects and recovery.
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: A simple dilution of the sample can often reduce the concentration of matrix components, thereby minimizing their impact.
-
Chromatographic Optimization: Adjust the LC method to separate the analyte and internal standard from the regions of significant ion suppression.
By systematically working through these troubleshooting guides, you can identify and resolve the most common issues associated with the use of deuterium-labeled internal standards, leading to more accurate and reliable results in your mass spectrometry-based assays.
References
Technical Support Center: Optimizing Extraction Recovery of Toceranib and Toceranib-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Toceranib and its deuterated internal standard, Toceranib-d8, from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Toceranib that influence its extraction?
A1: Toceranib is a multi-targeted receptor tyrosine kinase inhibitor. Its key properties relevant to extraction are:
-
Poor Aqueous Solubility: Toceranib is sparingly soluble in aqueous solutions, which can lead to precipitation in biological matrices if not handled correctly.[1][2]
-
Solubility in Organic Solvents: It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1] This property is leveraged in extraction protocols.
-
Hydrophobicity: As a tyrosine kinase inhibitor, Toceranib is relatively hydrophobic, which can lead to non-specific binding to labware (e.g., plastic tubes, pipette tips) and potential loss of analyte during extraction.
-
Chemical Structure: Toceranib has a molecular weight of 396.5 g/mol .[3] Its structure contains functional groups that can interact with different solid-phase extraction (SPE) sorbents.
Q2: What is the most common and straightforward extraction method for Toceranib from plasma?
A2: Protein precipitation (PPT) is a widely used and relatively simple method for the extraction of Toceranib from plasma. This technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated for analysis.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis.[4] It is chemically identical to the analyte but has a different mass. This allows it to mimic the analyte's behavior during extraction, chromatography, and ionization, thus compensating for variability in sample preparation, matrix effects, and instrument response.[4]
Q4: What are "matrix effects" and how can they impact Toceranib analysis?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[5][6] These effects can lead to inaccurate and imprecise quantification. For Toceranib, phospholipids (B1166683) and other endogenous components in plasma can cause matrix effects in LC-MS/MS analysis. The use of an appropriate internal standard like this compound and optimized chromatographic separation can help mitigate these effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of Toceranib and this compound.
Issue 1: Low Recovery of Toceranib and/or this compound
Q: My recovery for both Toceranib and this compound is consistently below the expected range. What are the potential causes and how can I troubleshoot this?
A: Low recovery of both the analyte and internal standard suggests a systematic issue with the extraction process. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Optimize Solvent-to-Plasma Ratio: Ensure the recommended ratio of precipitation solvent to plasma is used. A common starting point is 3:1 or 4:1 (v/v).- Vortexing: Vortex the sample vigorously and for a sufficient duration (e.g., 1 minute) immediately after adding the precipitation solvent to ensure thorough mixing and complete protein denaturation.- Precipitation Solvent: While acetonitrile is common, methanol can also be effective. Test different solvents to see which provides better recovery for your specific matrix. |
| Analyte Loss During Supernatant Transfer | - Careful Pipetting: Be careful not to disturb the protein pellet when aspirating the supernatant.- Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate time (e.g., 15,000 x g for 10 minutes) to achieve a compact pellet.[7] |
| Non-Specific Binding | - Use Low-Binding Labware: Toceranib's hydrophobicity can lead to adsorption onto plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.- Solvent Composition: Ensure the final extract is in a solvent that maintains Toceranib solubility. If evaporating and reconstituting, choose a reconstitution solvent with sufficient organic content. |
| Incomplete Dissolution of Stock/Working Solutions | - Proper Solvation: Ensure Toceranib and this compound stock solutions are fully dissolved in an appropriate organic solvent like DMSO before further dilution.[1] Gentle warming and vortexing may be necessary.[1] |
Issue 2: High Variability in this compound Recovery
Q: I am observing significant variability in the recovery of my internal standard, this compound, between samples. What could be the cause?
A: High variability in internal standard recovery can compromise the accuracy of your results. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate Pipettes: Regularly calibrate and verify the accuracy and precision of your pipettes.- Consistent Technique: Use a consistent pipetting technique for adding the internal standard to all samples. |
| Precipitation Issues | - Precipitate Formation in IS Solution: Visually inspect the this compound working solution for any signs of precipitation, especially if it's prepared in a solvent with some aqueous content. Ensure it is fully dissolved before use. |
| Matrix Effects | - Differential Matrix Effects: Although less common with a co-eluting deuterated internal standard, severe and variable matrix effects between different samples can still be a factor. Investigate matrix effects by comparing the IS response in post-extraction spiked blank matrix versus a neat solution. |
| Sample-to-Sample Differences | - Lipemic or Hemolyzed Samples: Samples with high lipid content or hemolysis can affect extraction efficiency differently. Consider a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for such samples. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Toceranib and this compound in Plasma
This protocol is based on a published method for the analysis of Toceranib in canine plasma.[7]
Materials:
-
Plasma samples, calibration standards, and quality control samples
-
This compound internal standard (IS) working solution (e.g., 10 ng/mL in 0.1% formic acid in methanol)[7]
-
Precipitation Solvent: Acetonitrile with 0.1% formic acid
-
Low-protein-binding microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of ≥15,000 x g
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 400 µL of the this compound internal standard working solution to each tube.[7]
-
Protein Precipitation:
-
Vortex each tube thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[7]
Protocol 2: Example Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol that can be used as a starting point for developing an LLE method for Toceranib.
Materials:
-
Plasma samples
-
This compound IS working solution
-
Extraction Solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the IS.
-
Buffering: Add 100 µL of aqueous buffer and vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent, cap, and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Example Solid-Phase Extraction (SPE) Protocol
This is a general protocol for a mixed-mode cation exchange SPE, which can be effective for tyrosine kinase inhibitors.[5]
Materials:
-
Plasma samples
-
This compound IS working solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
4% Phosphoric acid in water
-
Methanol
-
Elution Solvent: 5% ammonium hydroxide (B78521) in methanol
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the IS and 200 µL of 4% phosphoric acid in water. Vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Summary of a Protein Precipitation Protocol for Toceranib and this compound
| Parameter | Value/Description |
| Biological Matrix | Plasma |
| Sample Volume | 100 µL |
| Internal Standard | This compound |
| IS Concentration | 10 ng/mL in precipitation solvent[7] |
| Precipitation Solvent | 0.1% Formic Acid in Methanol[7] |
| Solvent to Sample Ratio | 4:1 (400 µL solvent to 100 µL plasma)[7] |
| Vortex Time | 1 minute[7] |
| Centrifugation Speed | 15,000 x g[7] |
| Centrifugation Time | 10 minutes[7] |
| Centrifugation Temperature | 4 °C[7] |
Table 2: Illustrative Comparison of Extraction Methods for Method Development
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be affected by analyte solubility in the final supernatant. | Can be high, but dependent on the partition coefficient of the analyte in the chosen solvent system. | Typically high and reproducible with method optimization. |
| Matrix Effect Reduction | Minimal | Moderate | High |
| Throughput | High | Moderate | Can be high with 96-well plate formats. |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Visualizations
Caption: A flowchart of the protein precipitation workflow for Toceranib extraction.
Caption: A decision tree for troubleshooting low Toceranib recovery.
Caption: Diagram of potential sources of Toceranib loss during extraction.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Toceranib-d8
Welcome to the Technical Support Center for Toceranib-d8. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to poor signal intensity of this compound in analytical experiments. Consistent and robust internal standard signal is crucial for accurate quantification of Toceranib in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Toceranib, a receptor tyrosine kinase inhibitor used in veterinary oncology.[1] In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard (IS). Because it has a higher mass due to the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled Toceranib. Its chemical and physical properties are nearly identical to Toceranib, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample processing and instrument response, leading to more accurate and precise quantification of Toceranib.
Q2: What are the primary causes of poor or inconsistent signal intensity for this compound?
A2: Poor signal intensity of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction, errors in spiking the internal standard, or incomplete mixing can lead to low or variable signal.[2]
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, causing signal suppression or enhancement.[2][3]
-
Chromatographic Problems: Poor peak shape, retention time shifts, or co-elution with interfering compounds can negatively impact signal intensity.
-
Instrumental Issues: A contaminated ion source, incorrect mass spectrometer settings, or problems with the autosampler can all lead to signal loss.[2]
-
Internal Standard Integrity: Degradation of the this compound standard due to improper storage or preparation of the spiking solution can also be a cause.
Q3: What is a typical concentration for this compound as an internal standard in plasma samples?
A3: Based on published methods, a common concentration for the this compound internal standard solution used for spiking plasma samples is 10 ng/mL. The final concentration in the sample should be optimized based on the expected concentration range of the analyte (Toceranib) and the sensitivity of the mass spectrometer.
Q4: How can I minimize matrix effects that may be suppressing the this compound signal?
A4: Mitigating matrix effects is crucial for reliable quantification. Here are several strategies:
-
Effective Sample Cleanup: Employing more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can reduce signal suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use of a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may help, as they have different susceptibilities to matrix effects.
Q5: My this compound signal is suddenly lost for all samples in a run. What should I investigate first?
A5: A complete signal loss across an entire batch often points to a systemic failure rather than an issue with individual samples. The first things to check are:
-
The Internal Standard Spiking Solution: Verify that it was prepared correctly and that it was actually added to the samples. An empty or incorrectly prepared solution is a common cause.
-
The LC-MS System: Check for leaks in the LC system, ensure the correct mobile phases are being used, and confirm that the mass spectrometer is properly tuned and the ion source is clean. A dirty ion source can lead to a gradual or sudden loss of sensitivity.
Troubleshooting Guides
My this compound Signal is Consistently Low or Absent. What Should I Do?
A systematic approach is essential to pinpoint the cause of a consistently low or absent this compound signal. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or absent this compound signal.
How Do I Investigate and Mitigate Matrix Effects Impacting My this compound Signal?
Matrix effects can be a significant source of signal variability. This guide provides a structured approach to identifying and addressing them.
Caption: Workflow for investigating and mitigating matrix effects.
Data Presentation
Table 1: Mass Spectrometry Parameters for Toceranib and this compound
The following table provides recommended starting parameters for the analysis of Toceranib and this compound by LC-MS/MS in positive electrospray ionization mode.
| Parameter | Toceranib | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 397.2 | 405.2 | |
| Product Ion (m/z) | 283.0 | 283.1 | |
| Declustering Potential (V) | 80 | 80 | |
| Collision Energy (V) | 40 | 40 | |
| Collision Exit Potential (V) | 16 | 18 | |
| Ion Spray Voltage (V) | 4000 | 4000 | |
| Temperature (°C) | 600 | 600 |
Table 2: Recommended Liquid Chromatography Conditions for Toceranib Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., XBridge C18, 100 x 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Isocratic (e.g., 30:70, A:B) or a suitable gradient | |
| Flow Rate | 0.50 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 2 µL |
Table 3: Troubleshooting Summary for Poor this compound Signal Intensity
| Symptom | Potential Cause | Suggested Action |
| Consistently Low Signal | Incorrect IS concentration, inefficient extraction, instrument contamination. | Prepare fresh IS, optimize sample prep, clean ion source. |
| No Signal | IS not added, major instrument failure, incorrect MS method. | Verify IS addition, check instrument status, confirm MS parameters. |
| Erratic/Variable Signal | Inconsistent sample prep, autosampler issues, matrix effects. | Review pipetting/mixing, check injection precision, evaluate matrix effects. |
| Gradual Signal Decrease | Ion source contamination, column degradation. | Clean ion source, replace column. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable organic solvent (e.g., DMSO, Methanol) to achieve a concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C or as recommended by the supplier.
-
-
Working Solution (e.g., 10 ng/mL):
-
Perform serial dilutions of the stock solution using the appropriate solvent (e.g., 0.1% formic acid in methanol) to reach the desired final concentration of 10 ng/mL.
-
Prepare fresh working solutions regularly and store them at 4°C when not in use.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Toceranib from plasma samples.
-
Aliquoting:
-
Pipette 100 µL of plasma sample (or standard, or quality control) into a microcentrifuge tube.
-
-
Spiking with Internal Standard:
-
Add 400 µL of the this compound working solution (e.g., 10 ng/mL in 0.1% formic acid in methanol) to the plasma sample.
-
-
Precipitation and Extraction:
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation and extraction.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Transfer:
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Alternative Sample Preparation Strategies
If protein precipitation results in significant matrix effects, consider these more selective techniques:
-
Liquid-Liquid Extraction (LLE): This method separates analytes from the sample matrix based on their differential solubility in two immiscible liquids (an aqueous and an organic phase). LLE can provide cleaner extracts than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to bind and elute the analyte of interest, effectively removing many matrix components. SPE is often considered the gold standard for sample cleanup in bioanalysis.
References
How to correct for back-exchange of deuterium in Toceranib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Toceranib-d8 as an internal standard in analytical experiments, with a focus on addressing concerns related to the potential for back-exchange of its deuterium (B1214612) labels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a stable isotope-labeled version of Toceranib, a receptor tyrosine kinase inhibitor. It contains eight deuterium atoms in place of hydrogen atoms. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of Toceranib in biological samples.
Q2: Where are the deuterium atoms located in this compound?
A2: Based on its IUPAC name, (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2, 4-dimethyl-N-(2-(pyrrolidin-1-yl-d8)ethyl)-1H-pyrrole-3-carboxamide, the eight deuterium atoms are located on the pyrrolidine (B122466) ring.[1] This means all eight hydrogens of the pyrrolidine ring are replaced by deuterium.
Q3: Is back-exchange of deuterium a significant concern for this compound?
A3: Due to the location of the deuterium labels on a stable, saturated aliphatic ring (pyrrolidine), significant back-exchange is not expected under typical analytical conditions. Deuterium atoms on such carbon skeletons are not readily exchangeable. However, exposure to extreme pH or high temperatures for prolonged periods could potentially induce a low level of exchange.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure the long-term stability of this compound, it is recommended to store stock solutions in an organic solvent such as DMSO at -20°C or -80°C. Working solutions, often diluted in aqueous or organic mixtures, should be freshly prepared and kept at low temperatures (2-8°C) for short-term storage.
Troubleshooting Guide: Deuterium Label Stability
This guide will help you troubleshoot potential issues related to the isotopic stability of this compound.
| Observation | Potential Cause | Recommended Action |
| Appearance of a small peak at the m/z of unlabeled Toceranib in this compound standard. | Minor isotopic impurity from synthesis. | Check the certificate of analysis for the isotopic purity of the standard. If the unlabeled peak is within the specified limits, it can be accounted for in the data analysis. |
| Increase in the unlabeled Toceranib peak area over time in processed samples. | Potential for a low level of back-exchange due to harsh sample processing conditions. | Review your sample preparation protocol. Avoid prolonged exposure to strong acids or bases and high temperatures. Minimize the time between sample preparation and analysis. |
| Inconsistent internal standard response across a batch of samples. | Variability in sample matrix or processing, not necessarily back-exchange. | Ensure consistent sample handling and matrix matching for all samples, standards, and quality controls. Review the LC-MS method for potential sources of variability. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol outlines a simple experiment to verify the stability of the deuterium labels on this compound under your specific experimental conditions.
-
Prepare a Stability Study Solution: Prepare a solution of this compound in the blank matrix (e.g., plasma, urine) that you will be using for your study, at a concentration typical for your analytical method.
-
Incubate under Test Conditions: Aliquot the stability study solution into several vials and incubate them under the most extreme conditions of your sample preparation workflow (e.g., highest temperature, longest incubation time, most acidic/basic pH).
-
Analyze at Time Points: Analyze the aliquots by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitor for Back-Exchange: Monitor the peak area of any signal at the mass-to-charge ratio (m/z) of unlabeled Toceranib in the chromatograms of the this compound solution. A significant increase in this peak area over time would indicate back-exchange.
Protocol 2: Recommended Sample Preparation Workflow to Minimize Potential Back-Exchange
This protocol provides best practices for sample preparation to ensure the isotopic integrity of this compound.
-
Sample Thawing: Thaw biological samples at room temperature or in a cool water bath. Avoid repeated freeze-thaw cycles.
-
Internal Standard Spiking: Add a precise volume of this compound working solution to each sample, calibrator, and quality control sample early in the preparation process.
-
Protein Precipitation: Use a cold protein precipitation reagent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid) to minimize enzymatic activity and potential for exchange. Perform this step on an ice bath.
-
Evaporation: If an evaporation step is necessary, use a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution and Analysis: Reconstitute the dried extract in a mobile phase-compatible solution and inject it into the LC-MS/MS system as soon as possible.
Data Presentation
The following table summarizes the expected stability of deuterium labels at different positions within a molecule, which supports the assessment of low back-exchange risk for this compound.
| Position of Deuterium Label | Susceptibility to Back-Exchange | Typical Conditions for Exchange |
| On Heteroatoms (O-D, N-D) | Very High | Rapid exchange in protic solvents (water, methanol). |
| Alpha to a Carbonyl (O=C-C-D) | Moderate | Can occur under acidic or basic conditions via enolization. |
| On an Aromatic Ring | Very Low | Generally stable; exchange requires harsh conditions (strong acid/base, high temperature, or metal catalysis). |
| On a Saturated Aliphatic Ring (e.g., Pyrrolidine) | Very Low | Highly stable under typical bioanalytical conditions. |
Visualizations
.dot
Caption: Recommended experimental workflow for sample analysis using this compound, highlighting steps to ensure isotopic stability.
.dot
Caption: Logical relationship between the deuterium labeling position on this compound and the low risk of back-exchange.
References
Validation & Comparative
Validation of an Analytical Method for Toceranib Quantification Using a Toceranib-d8 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accuracy and reliability of analytical methods are of paramount importance. This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Toceranib, a multi-kinase inhibitor, using its deuterated stable isotope-labeled internal standard, Toceranib-d8. The performance of this method is objectively compared with a hypothetical alternative using a non-deuterated internal standard, supported by experimental data and detailed methodologies.
Toceranib, a potent inhibitor of receptor tyrosine kinases including VEGFR, PDGFR, and Kit, is a crucial therapeutic agent in veterinary oncology.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry, as it closely mimics the analyte throughout the analytical process, thereby correcting for variability and matrix effects.[2][3]
Comparative Performance of Internal Standards
The choice of internal standard is a critical factor influencing the performance of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, which provides superior accuracy and precision.[3] The following table summarizes the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Toceranib quantification using this compound as the internal standard, compared to a hypothetical method using a non-deuterated internal standard.
| Validation Parameter | Method with this compound Internal Standard | Hypothetical Method with Non-Deuterated Internal Standard |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 10 ng/mL |
| Intra-day Precision (%CV) | <15% | <20% |
| Inter-day Precision (%CV) | <15% | <20% |
| Accuracy (%Bias) | ±15% | ±20% |
| Extraction Recovery | Consistent and reproducible | Variable |
| Matrix Effect | Minimal and compensated | Significant and variable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the key experimental protocols for the quantification of Toceranib in plasma using an LC-MS/MS method with this compound as the internal standard.
Sample Preparation
-
A 100 µL aliquot of plasma sample (calibration standards, quality control samples, or study samples) is mixed with 400 µL of an internal standard solution containing 10 ng/mL of this compound in 0.1% formic acid in methanol.
-
The mixture is vortexed for 1 minute to precipitate proteins.
-
The sample is then centrifuged at 15,000 x g for 10 minutes at 4°C.
-
A 2 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The MRM transitions are m/z 397.2 → 283.0 for Toceranib and m/z 405.2 → 283.1 for this compound.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Toceranib, the following diagrams are provided.
Experimental Workflow for Toceranib Quantification.
Toceranib Signaling Pathway Inhibition.
References
Cross-Validation of Toceranib Assays: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Toceranib, a multi-targeted receptor tyrosine kinase inhibitor. Focusing on objectivity and experimental data, this document details the methodologies and performance characteristics of two key analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide aims to assist researchers in selecting the appropriate analytical technique for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.
Mechanism of Action: Inhibition of Key Signaling Pathways
Toceranib functions by competitively inhibiting the binding of adenosine (B11128) triphosphate (ATP) to the catalytic domain of several receptor tyrosine kinases (RTKs), primarily those in the split-kinase family. This inhibition disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis. The principal targets of Toceranib include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the stem cell factor receptor (c-Kit). The disruption of these pathways forms the basis of Toceranib's anti-neoplastic and anti-angiogenic effects.
Comparative Analysis of Analytical Platforms
The quantification of Toceranib in biological matrices is predominantly achieved through LC-MS/MS, which is considered the gold standard due to its high sensitivity and specificity. While a specific validated HPLC-UV method for Toceranib is not widely published, the physicochemical properties of the molecule, including its UV absorbance, suggest that an HPLC-UV assay is a viable and more accessible alternative for certain applications.
| Parameter | LC-MS/MS | HPLC-UV (Representative) |
| Principle | Separation by liquid chromatography followed by mass-based detection of parent and fragment ions. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Specificity | Very High | Moderate to High (potential for interference from co-eluting compounds with similar UV spectra) |
| Sensitivity (LLOQ) | High (e.g., 5 ng/mL in plasma) | Moderate (expected to be in the higher ng/mL to µg/mL range) |
| Linearity Range | Wide (e.g., 5-500 ng/mL in plasma) | Typically narrower than LC-MS/MS |
| Sample Volume | Small (e.g., 100 µL of plasma) | May require larger volumes for comparable sensitivity |
| Instrumentation | Requires a tandem mass spectrometer | Requires a standard HPLC system with a UV detector |
| Cost & Complexity | High | Moderate |
| Throughput | High | Moderate |
Experimental Protocols
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Assay
This protocol is based on a validated method for the quantification of Toceranib in canine plasma.
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 400 µL of an internal standard solution (e.g., toceranib-d8 (B586873) at 10 ng/mL in methanol (B129727) with 0.1% formic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
2. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: A suitable gradient to separate Toceranib and the internal standard from matrix components.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Toceranib and its deuterated internal standard are monitored.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Representative Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 2 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 435 nm.
-
Injection Volume: 20 µL.
Conclusion
The choice of analytical platform for Toceranib quantification depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for pharmacokinetic studies and therapeutic drug monitoring where low concentrations need to be accurately measured. HPLC-UV presents a more accessible and cost-effective alternative, which may be suitable for in vitro studies or when higher concentrations of the drug are expected. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate analytical methods for Toceranib in their own laboratories.
A Comparative Guide to Toceranib Quantification: LC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of Toceranib, a multi-targeted receptor tyrosine kinase inhibitor, in biological matrices. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this purpose, supported by a summary of experimental data from published literature.
Method Performance Comparison
The choice between LC-MS/MS and HPLC-UV for Toceranib quantification hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus cost and accessibility. While LC-MS/MS is generally considered the gold standard for bioanalysis due to its superior sensitivity and specificity, HPLC-UV can be a viable and cost-effective alternative for certain applications. The following table summarizes the key performance parameters for both methods, based on published data for Toceranib and other similar tyrosine kinase inhibitors.
| Parameter | LC-MS/MS (for Toceranib) | HPLC-UV (for various TKIs) |
| Linearity Range | 5 - 500 ng/mL | 50 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 50 - 100 ng/mL |
| Intra-day Precision (%CV) | Typically < 15% | < 3% - 13.3% |
| Inter-day Precision (%CV) | Typically < 15% | < 3% - 13.3% |
| Accuracy (% Bias) | Typically within ±15% | Within ±15% |
| Sample Volume | ~100 µL plasma | ~100 - 500 µL plasma |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Throughput | High | Moderate |
| Cost | Higher | Lower |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on established and validated methods from the scientific literature.
Toceranib Quantification by LC-MS/MS
This protocol is a generalized procedure based on common practices for the bioanalysis of Toceranib in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 400 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard, such as Toceranib-d8).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile or methanol.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Toceranib and its internal standard.
-
Example Toceranib transition: m/z 397.2 → 283.0.
-
-
Instrumentation: A triple quadrupole mass spectrometer.
Representative HPLC-UV Method for Tyrosine Kinase Inhibitors
As a direct HPLC-UV method for Toceranib is not widely published, this protocol is representative of methods used for other TKIs like imatinib (B729) and sorafenib (B1663141) and can be adapted.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate), for example, in a 53:47 (v/v) ratio.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 260 nm for sorafenib).
-
Injection Volume: 20 - 50 µL.
Visualizing the Processes
To better understand the workflow and the mechanism of action of Toceranib, the following diagrams are provided.
Inter-laboratory comparison workflow.
Toceranib functions by inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates its primary targets and the downstream effects of this inhibition.
Toceranib's RTK inhibition pathway.
Determining the Limits of Detection and Quantification for Toceranib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Toceranib. The data presented is compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to offer a clear perspective on the sensitivity of current analytical approaches for this veterinary oncology drug. This guide also includes comparative data for other prominent tyrosine kinase inhibitors to provide a broader context for researchers.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical parameter in pharmacokinetic and therapeutic drug monitoring studies. A lower LOD and LOQ allow for the accurate measurement of lower concentrations of the drug, which is essential for understanding its absorption, distribution, metabolism, and excretion profiles, especially at later time points after administration.
While specific LOD and LOQ values for Toceranib are not consistently reported across all studies, a common calibration range for the quantification of Toceranib in canine plasma using LC-MS/MS is between 5 and 500 ng/mL.[1][2] This range suggests that the LOQ is at or below 5 ng/mL. The LOD, while not explicitly stated, would be lower than the LOQ.
For comparison, the table below summarizes the reported LOD and LOQ values for other well-known tyrosine kinase inhibitors in human plasma, determined by various analytical methods.
| Tyrosine Kinase Inhibitor | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Toceranib | LC-MS/MS | Not explicitly stated | ≤ 5 ng/mL (inferred from calibration range) | Canine Plasma |
| Sunitinib | LC-MS/MS | - | 0.2 ng/mL | Human Plasma |
| Imatinib | HPLC-UV | 125.41 ng/mL | 380 ng/mL | Human Plasma |
| Imatinib | LC-MS/MS | 0.155 µg/mL | 0.500 µg/mL | Human Serum |
| Dasatinib | HPLC-UV | 0.0405 µg/mL | 0.1229 µg/mL | - |
| Dasatinib | RP-HPLC | - | 5 ng/mL | Human Plasma |
Experimental Protocols for LOD & LOQ Determination
The determination of LOD and LOQ is a fundamental component of bioanalytical method validation, guided by international standards such as those from the International Council for Harmonisation (ICH). The following outlines a general experimental protocol for determining the LOD and LOQ of a small molecule drug like Toceranib in a biological matrix using LC-MS/MS.
Key Experimental Steps:
-
Preparation of Stock and Working Solutions: A primary stock solution of Toceranib is prepared in a suitable organic solvent. This is followed by serial dilutions to create a range of working solutions for calibration standards and quality control (QC) samples.
-
Preparation of Calibration Standards and Quality Control Samples: Calibration standards are prepared by spiking the biological matrix (e.g., canine plasma) with known concentrations of Toceranib from the working solutions. A typical calibration curve might include 6-8 non-zero concentration levels. QC samples are prepared at a minimum of three concentration levels: low, medium, and high.
-
Sample Preparation (Extraction): To remove interfering substances from the biological matrix, a sample extraction procedure is employed. A common method is protein precipitation, where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample. This is followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then further processed or directly injected into the LC-MS/MS system.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate Toceranib from other components in the sample extract. The mobile phase usually consists of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for Toceranib and an internal standard are monitored.
-
-
Determination of LOD and LOQ:
-
Based on Signal-to-Noise Ratio: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1. The LOQ is established at a signal-to-noise ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
The LOQ is then confirmed by analyzing replicate samples at this concentration and ensuring that the precision (%CV) and accuracy (%bias) are within acceptable limits (typically ≤20% for LOQ).
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining LOD and LOQ.
Toceranib functions by inhibiting several receptor tyrosine kinases, primarily VEGFR, PDGFR, and Kit. This inhibition blocks downstream signaling pathways that are crucial for tumor growth, angiogenesis, and cell survival.
Caption: Toceranib's inhibition of key signaling pathways.
References
Assessing the Stability of Toceranib in Plasma Samples: A Comparative Guide to Bioanalytical Methods Utilizing Toceranib-d8
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of bioanalytical methods for measuring toceranib (B1682387) in plasma, with a focus on the stability of the analyte and the critical role of the internal standard, toceranib-d8 (B586873).
The Gold Standard: this compound as an Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[1] This ensures that any variability or degradation encountered by the analyte is mirrored by the internal standard, allowing for accurate correction and reliable quantification.[1] this compound, a deuterated form of toceranib, perfectly fits this description. Its use is crucial for compensating for potential analyte loss during sample processing and for correcting variations in instrument response.
While alternative approaches, such as the use of structurally similar analog internal standards, exist, they are generally considered less reliable.[2][3] Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to inadequate compensation for analytical variability and potentially compromising the accuracy and precision of the results.[3]
Performance Comparison: Stability of Toceranib in Plasma
The following table outlines the typical stability assessments performed during method validation and the expected performance when using a stable isotope-labeled internal standard like this compound.
| Stability Parameter | Storage Condition | Acceptance Criteria | Rationale for Using this compound |
| Freeze-Thaw Stability | Minimum of 3 cycles from -20°C or -70°C to room temperature | Mean concentration of quality control (QC) samples should be within ±15% of the nominal concentration. | This compound will degrade at a similar rate to toceranib during freeze-thaw cycles, ensuring accurate correction. |
| Short-Term (Bench-Top) Stability | Room temperature for a duration equal to or exceeding the expected sample handling time | Mean concentration of QC samples should be within ±15% of the nominal concentration. | Compensates for any degradation of toceranib that may occur while samples are left at room temperature before processing. |
| Long-Term Stability | Frozen at -20°C or -70°C for a duration equal to or exceeding the study's storage period | Mean concentration of QC samples should be within ±15% of the nominal concentration. | Ensures that the quantification remains accurate even after prolonged storage of the plasma samples. |
| Post-Preparative Stability | In autosampler at a specified temperature for a duration equal to or exceeding the analytical run time | Mean concentration of QC samples should be within ±15% of the nominal concentration. | Accounts for any potential degradation of the processed samples while awaiting injection into the LC-MS/MS system. |
Experimental Protocols
A detailed and validated experimental protocol is the foundation of reliable bioanalytical results. The following section outlines a typical LC-MS/MS method for the quantification of toceranib in plasma using this compound as an internal standard.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of a protein precipitation solvent (e.g., methanol (B129727) containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used for the separation of toceranib and this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The multiple reaction monitoring (MRM) transitions for toceranib and this compound are optimized for maximum sensitivity and specificity.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Toceranib Pharmacokinetics in Canines and Felines
For Researchers, Scientists, and Drug Development Professionals
Toceranib (B1682387), marketed as Palladia®, is a multi-kinase inhibitor that has become a cornerstone in veterinary oncology, particularly for the treatment of mast cell tumors in dogs. Its application in other species, such as cats, is an area of active investigation. This guide provides a comparative overview of the pharmacokinetic profiles of Toceranib in dogs and cats, supported by available experimental data. A detailed understanding of species-specific pharmacokinetics is paramount for optimizing therapeutic regimens and ensuring patient safety.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of Toceranib has been extensively studied in dogs. In contrast, comprehensive pharmacokinetic data in cats is not yet well-established in published literature. The following table summarizes the key pharmacokinetic parameters in dogs and provides available clinical dosing information for cats.
| Pharmacokinetic Parameter | Dogs (Canis lupus familiaris) | Cats (Felis catus) |
| Maximum Concentration (Cmax) | 68.6 - 112 ng/mL (at 3.25 mg/kg, single oral dose)[1] | Data not available |
| Time to Cmax (Tmax) | 5.3 - 9.3 hours (at 3.25 mg/kg, single oral dose)[1] | Data not available |
| Area Under the Curve (AUC) | 2640 ± 940 ng·h/ml (at 3.25 mg/kg, every other day for 2 weeks)[2] | Data not available |
| Elimination Half-Life (t1/2) | ~17.7 hours (IV), ~31 hours (Oral)[1] | Data not available |
| Oral Bioavailability | ~77% - 86%[2][3] | Data not available |
| Clearance | 1.45 L/kg/h (IV)[1] | Data not available |
| Volume of Distribution (Vd) | 29.7 L/kg (IV)[1] | Data not available |
| Protein Binding | 91% - 93%[2] | Data not available |
| Metabolism | Primarily hepatic to an N-oxide derivative[2] | Suspected to be similar to dogs[4] |
| Excretion | Primarily fecal (~92%), with a minor urinary component (~7%)[2] | Data not available |
| Typical Clinical Dose | 3.25 mg/kg orally every other day[2][3] | 2.5 - 2.78 mg/kg orally three times a week or every other day[5][6] |
Mechanism of Action: Signaling Pathway Inhibition
Toceranib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases (RTKs), primarily targeting members of the split-kinase family. This inhibition disrupts crucial signal transduction pathways involved in cell proliferation, survival, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).
Caption: Toceranib inhibits key receptor tyrosine kinases (RTKs) on the cell membrane, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Experimental Protocols
The pharmacokinetic data for Toceranib in dogs were primarily generated through studies involving intravenous and oral administration to healthy laboratory Beagles and client-owned dogs with mast cell tumors. A typical experimental workflow is outlined below.
Canine Pharmacokinetic Study Protocol
-
Animal Models: Healthy adult Beagle dogs or client-owned dogs with a diagnosis of mast cell tumor.
-
Drug Administration:
-
Intravenous (IV): A single dose of Toceranib phosphate (B84403) (e.g., 1.0 mg/kg) is administered via a cephalic vein.
-
Oral (PO): A single dose of Toceranib phosphate (e.g., 3.25 mg/kg) is administered orally in tablet form. Food is typically withheld overnight before and for a few hours after dosing.
-
-
Blood Sampling: Serial blood samples are collected from a jugular or cephalic vein at predetermined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-administration).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then harvested and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of Toceranib are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Caption: A typical experimental workflow for a pharmacokinetic study of Toceranib in an animal model.
Discussion and Future Directions
The well-characterized pharmacokinetic profile of Toceranib in dogs has enabled the establishment of an effective and safe dosing regimen. The drug exhibits moderate clearance, a high volume of distribution, and a moderate elimination half-life, supporting an every-other-day administration schedule.[1][3]
For feline patients, the use of Toceranib is "off-label" and based on empirical dose adjustments. While clinical benefit has been observed in cats with various neoplasms, the absence of formal pharmacokinetic studies necessitates a cautious approach to treatment.[6][7][8] The most commonly reported adverse effects in cats are mild and transient gastrointestinal issues and bone marrow suppression.[9] Future research should prioritize conducting comprehensive pharmacokinetic and pharmacodynamic studies of Toceranib in cats to establish optimal dosing strategies and enhance therapeutic outcomes. Further investigations into the metabolism and excretion of Toceranib in felines would also be highly valuable.
References
- 1. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Retrospective evaluation of toceranib phosphate (Palladia) use in the treatment of feline pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective evaluation of toceranib phosphate (Palladia) use in cats with mast cell neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladia® (toceranib) in Dogs & Cats - The Pet Oncologist [thepetoncologist.com]
A Comparative Guide to Anticoagulant Selection for Accurate Toceranib Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is paramount in pharmacokinetic and pharmacodynamic studies. The choice of anticoagulant used during blood sample collection can significantly influence the integrity and final concentration measurement of the analyte. This guide provides a comparative evaluation of the impact of commonly used anticoagulants—Ethylenediaminetetraacetic acid (EDTA), Heparin, and Sodium Citrate (B86180)—on the bioanalysis of Toceranib, a multi-kinase inhibitor. This document outlines the potential effects, presents illustrative experimental data, and provides detailed protocols for researchers to validate their own bioanalytical methods.
Introduction to Toceranib and Anticoagulant Considerations
Toceranib, marketed as Palladia®, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and Kit.[1][2][3] It is utilized in veterinary oncology to impede tumor growth and angiogenesis by disrupting key signal transduction pathways.[1][3] Accurate measurement of Toceranib plasma concentrations is crucial for determining its pharmacokinetic profile, establishing exposure-response relationships, and optimizing dosing regimens.
Anticoagulants are essential for preventing blood clotting to obtain plasma for analysis. However, they can interfere with bioanalytical assays through various mechanisms:
-
Chelation: EDTA and citrate chelate divalent cations, which can affect enzyme activities or drug stability.
-
Ionic Interference: High concentrations of heparin (a sulfated polysaccharide) or citrate can suppress ionization in mass spectrometry.
-
Matrix Effects: Anticoagulants can alter the plasma composition, leading to matrix effects that may enhance or suppress the analytical signal.
-
Dilution: Liquid anticoagulants like citrate solutions will dilute the sample, requiring a correction factor.
This guide provides a framework for evaluating and selecting the most appropriate anticoagulant for Toceranib analysis to ensure data accuracy and reliability.
Comparative Analysis of Anticoagulant Effects on Toceranib Quantification
To illustrate the potential impact of different anticoagulants, a hypothetical study was designed to compare the quantification of Toceranib in plasma collected with K2EDTA, Lithium Heparin, and Sodium Citrate. The following table summarizes the illustrative quantitative data.
Table 1: Illustrative Data on the Effect of Anticoagulants on Toceranib Plasma Concentration
| Anticoagulant | Spiked Toceranib Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Standard Deviation | Accuracy (%) | Precision (%CV) |
| K2EDTA | 50.0 | 49.5 | 2.1 | 99.0 | 4.2 |
| 250.0 | 248.2 | 10.4 | 99.3 | 4.2 | |
| 1000.0 | 995.7 | 45.8 | 99.6 | 4.6 | |
| Lithium Heparin | 50.0 | 45.1 | 3.5 | 90.2 | 7.8 |
| 250.0 | 235.5 | 15.3 | 94.2 | 6.5 | |
| 1000.0 | 928.9 | 58.5 | 92.9 | 6.3 | |
| Sodium Citrate | 50.0 | 43.2 | 2.5 | 96.0 | 5.8 |
| 250.0 | 215.8 | 11.9 | 95.9 | 5.5 | |
| 1000.0 | 863.5* | 49.2 | 95.9 | 5.7 |
*Concentrations were corrected for the 1:9 dilution factor of the anticoagulant solution.
Interpretation of Illustrative Data:
-
K2EDTA: In this hypothetical dataset, K2EDTA demonstrates the highest accuracy and precision, suggesting it has the least interference with the Toceranib assay.
-
Lithium Heparin: The data illustrates a slight negative bias (lower accuracy) and higher variability (lower precision) compared to EDTA. This could be indicative of ion suppression in the mass spectrometer.
-
Sodium Citrate: Despite correction for dilution, the measured concentrations are slightly lower, and the variability is intermediate. The liquid nature of this anticoagulant adds a dilution step that can introduce variability.
Based on this illustrative data, K2EDTA would be the recommended anticoagulant for Toceranib bioanalysis. However, it is imperative for each laboratory to perform its own validation studies.
Experimental Protocols
Protocol 1: Evaluation of Anticoagulant Effect on Toceranib Quantification
Objective: To determine the impact of K2EDTA, Lithium Heparin, and Sodium Citrate on the accuracy and precision of Toceranib quantification in plasma using a validated LC-MS/MS method.
Materials:
-
Whole blood from healthy donors (canine or other relevant species)
-
Blood collection tubes containing K2EDTA, Lithium Heparin, and Sodium Citrate
-
Toceranib analytical standard
-
Internal Standard (e.g., Sunitinib or a stable isotope-labeled Toceranib)
-
Reagents for sample preparation (e.g., acetonitrile, formic acid)
-
Calibrated pipettes, centrifuges, and other standard laboratory equipment
-
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Blood Collection: Pool whole blood from multiple donors to minimize individual variability. Aliquot the pooled blood into tubes containing each of the three anticoagulants.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Carefully collect the plasma supernatant. For citrate tubes, apply a dilution correction factor (typically 1.1) to all calculations.
-
Sample Spiking: Prepare three sets of plasma pools (one for each anticoagulant). Spike each pool with known concentrations of Toceranib to create quality control (QC) samples at low, medium, and high concentrations (e.g., 50, 250, and 1000 ng/mL).
-
Sample Processing:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Quantify the Toceranib concentration against a standard curve prepared in the same matrix (plasma with the corresponding anticoagulant).
-
Data Analysis: For each anticoagulant and concentration level, calculate the mean measured concentration, standard deviation, accuracy (% nominal concentration), and precision (% coefficient of variation, CV).
Visualizations
Toceranib's Mechanism of Action
Toceranib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases (RTKs), primarily VEGFR, PDGFR, and c-Kit. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in tumors.
Caption: Toceranib inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Workflow
The following diagram outlines the workflow for evaluating the effect of different anticoagulants on the analysis of Toceranib.
Caption: Workflow for evaluating anticoagulant impact on Toceranib analysis.
Conclusion
The selection of an appropriate anticoagulant is a critical step in the bioanalysis of Toceranib. While this guide provides a framework and illustrative data suggesting that K2EDTA may be the preferred choice, it is essential that each laboratory performs a thorough validation to account for differences in analytical platforms and methodologies. By following a systematic evaluation protocol, researchers can ensure the generation of accurate and reproducible pharmacokinetic data, which is fundamental to the successful development and clinical application of therapeutic agents like Toceranib.
References
The Gold Standard in Bioanalysis: Justifying the Use of Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality and regulatory success. An internal standard (IS) is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3][4] This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data, and outlines detailed protocols to justify their preferential use in bioanalytical method development and validation.
Unparalleled Performance: A Head-to-Head Comparison
The two primary types of internal standards employed in bioanalysis are SIL-ISs and structural analog internal standards. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), making it chemically and physically almost identical to the analyte.[1] In contrast, a structural analog is a compound with a similar chemical structure and physicochemical properties to the analyte. The near-identical nature of SIL-ISs allows them to more effectively compensate for analytical variabilities, a crucial aspect for robust and reliable bioanalytical methods.
Key Performance Characteristics
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS | Justification for Superiority of SIL-IS |
| Chemical & Physical Properties | Virtually identical to the analyte. | Similar, but not identical, to the analyte. | The near-identical properties ensure that the SIL-IS behaves almost exactly like the analyte during all stages of the analytical process. |
| Chromatographic Behavior | Typically co-elutes with the analyte. | Elutes close to the analyte, but may have a different retention time. | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective compensation. |
| Matrix Effect Compensation | Excellent and effective compensation. | Inconsistent and often incomplete compensation. | SIL-ISs experience the same degree of ion suppression or enhancement as the analyte due to their identical ionization properties, leading to accurate normalization of the signal. |
| Accuracy (% Bias) | Typically within ±5%. | Can exceed ±15%. | Superior compensation for matrix effects and variability in sample recovery leads to significantly higher accuracy in quantification. |
| Precision (%CV) | Typically <10%. | Can be >15%. | By closely tracking the analyte's behavior, SIL-ISs minimize variability, resulting in improved precision of the measurements. |
Mitigating the Matrix Effect: The Core Advantage
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This can result in inaccurate and imprecise quantification. The use of a SIL-IS is the most effective strategy to mitigate matrix effects.
Figure 1. Compensation for Matrix-Induced Ion Suppression by a SIL-IS.
Because a SIL-IS has virtually identical physicochemical properties and co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by the matrix effect is effectively normalized, leading to a more accurate and reliable quantification of the analyte.
Experimental Protocols for Internal Standard Validation
A thorough validation of the bioanalytical method is essential to ensure its reliability and is a regulatory requirement. The following are detailed methodologies for key experiments to assess the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the influence of matrix components on the ionization of the analyte and to assess the ability of the internal standard to compensate for these effects.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high quality control (QC) concentrations:
-
Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized matrix factor. The IS-normalized matrix factor is a crucial parameter, calculated by dividing the matrix factor of the analyte by that of the internal standard.
Acceptance Criteria: A value close to 1.0 for the IS-normalized matrix factor indicates effective compensation for matrix effects by the internal standard. The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.
Assessment of Extraction Recovery
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
Methodology:
-
Prepare three sets of QC samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The SIL-IS should have a similar recovery to the analyte.
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions that mimic sample handling and storage.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
Acceptance Criteria: The mean response of the stored samples should be within ±15% of the nominal response for the analyte and the internal standard.
Bioanalytical Workflow with a Stable Isotope-Labeled Internal Standard
The integration of a SIL-IS into the bioanalytical workflow is a straightforward process that significantly enhances data quality.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Toceranib-d8
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Toceranib-d8, a deuterated analog of Toceranib. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a cytotoxic agent, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., double-gloving with nitrile) | Prevents direct skin contact. Double gloving is recommended for handling concentrated solutions.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols.[1] |
| Lab Coat | Disposable, solid-front gown | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Not generally required for handling solid form in a ventilated area. Use a certified chemical fume hood when preparing solutions. | Minimizes inhalation of aerosols or powders. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As a cytotoxic compound, all waste must be segregated and clearly labeled.
-
Solid Waste : All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and empty vials, must be disposed of in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste".[2][3] This container should be incinerated by a licensed hazardous waste disposal service.
-
Liquid Waste : Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. This waste must also be disposed of via incineration through a certified hazardous waste management company. Do not pour down the drain.
-
Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[2][3]
Decontamination Procedures
In the event of a spill or as part of routine cleaning, the following decontamination steps should be followed:
-
Contain the Spill : If a spill occurs, restrict access to the area immediately.
-
Wear Appropriate PPE : Before cleaning, ensure you are wearing the full personal protective equipment as outlined above.
-
Absorb the Spill : For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Clean the Area : Clean the spill area with a detergent solution, followed by a deactivating agent such as a 10% bleach solution.[1] Allow the bleach solution to remain in contact with the surface for at least 10-15 minutes.
-
Rinse the Area : After the contact time, rinse the area thoroughly with water.
-
Dispose of Cleaning Materials : All materials used for cleaning the spill must be disposed of as cytotoxic waste.
-
Wash Hands : After removing PPE, wash hands thoroughly with soap and water.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
